2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27369. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-4-2-1-3-5(4)10-7(9)11-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHHAOFBLGZCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282687 | |
| Record name | 2,4-dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-43-3 | |
| Record name | 5466-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5H,6H,7H-cyclopenta[d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
CAS Number: 5466-43-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its chemical properties, provides a plausible synthetic approach based on established chemical principles, and explores its potential applications as a scaffold for developing novel therapeutics.
Core Compound Properties
This compound is a bicyclic molecule featuring a pyrimidine ring fused with a cyclopentane ring. The presence of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring makes it a versatile intermediate for the synthesis of a wide range of derivatives.
| Property | Value | Source |
| CAS Number | 5466-43-3 | [1][2][3][4] |
| Molecular Formula | C₇H₆Cl₂N₂ | [3] |
| Molecular Weight | 189.04 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 71-79 °C | [2] |
| InChI Key | GDHHAOFBLGZCMI-UHFFFAOYSA-N | [1][2] |
| SMILES | Clc1nc(Cl)c2CCCc2n1 | [2] |
Synthetic Protocol: A Generalized Approach
A likely precursor for this synthesis is 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine (also known as the tautomeric cyclopentapyrimidine-2,4-dione). The synthesis can be conceptualized in the following two stages:
Stage 1: Synthesis of the Dihydroxy Precursor
A potential route to the dihydroxy precursor involves the condensation of a β-ketoester derivative of cyclopentanone with urea or a related reagent.
Stage 2: Chlorination of the Dihydroxy Precursor
The dihydroxy intermediate can then be chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or triethylamine.
Illustrative Experimental Protocol (Hypothetical):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1 equivalent).
-
Addition of Reagents: Add an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).
-
Addition of Base: Slowly add N,N-dimethylaniline (1-2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for several hours (typically 3-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will quench the excess POCl₃.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Reactivity and Potential as a Chemical Intermediate
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential or simultaneous introduction of various functional groups, making this compound a valuable scaffold in combinatorial chemistry and for the generation of libraries of diverse molecules for biological screening. The regioselectivity of these substitution reactions can often be controlled by the nature of the nucleophile and the reaction conditions.
Given the biological activity of other pyrimidine-based compounds, this compound is a promising starting material for the synthesis of potential drug candidates, particularly in the areas of oncology and infectious diseases. For instance, derivatives of the related 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have been investigated as inhibitors of dihydrofolate reductase, a key enzyme in both microbial and cancer cell proliferation.
Logical Workflow for Derivative Synthesis
The following diagram illustrates a generalized workflow for the synthesis of derivatives from this compound, highlighting its utility as a chemical intermediate.
Caption: Generalized workflow for the synthesis of disubstituted derivatives.
Potential Signaling Pathway Involvement
While direct evidence of this compound's involvement in specific signaling pathways is not yet established, the known biological activities of its derivatives suggest potential interactions with pathways crucial for cell proliferation and survival. For example, as precursors to dihydrofolate reductase inhibitors, its derivatives could impact the folate metabolism pathway, which is essential for DNA synthesis.
The following diagram illustrates the logical relationship of how a derivative of this compound could potentially inhibit a key cellular pathway.
Caption: Potential mechanism of action for a derivative.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering meticulously collated data, detailed experimental protocols, and relevant biological context.
Core Physicochemical Data
The fundamental physicochemical properties of this compound have been compiled from various sources to ensure accuracy and are presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂N₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 189.04 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Off-white to light yellow solid | --INVALID-LINK-- |
| Melting Point | 70-79 °C | --INVALID-LINK--, --INVALID-LINK--[1][2][3] |
| Boiling Point | 307 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.466 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | -1.78 ± 0.20 (Predicted) | --INVALID-LINK-- |
| Flash Point | 168 °C (Predicted) | --INVALID-LINK-- |
| InChI Key | GDHHAOFBLGZCMI-UHFFFAOYSA-N | --INVALID-LINK-- |
| CAS Number | 5466-43-3 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized for organic compounds and are applicable for the characterization of this compound.
Synthesis of this compound
A general procedure for the synthesis involves the treatment of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione with a chlorinating agent.
Materials:
-
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
-
Phosphoryl chloride (POCl₃) or a similar chlorinating agent
-
Ice
-
Water
-
Filtration apparatus
Procedure:
-
Suspend 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione in an excess of phosphoryl chloride.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and cautiously quench the reaction by adding the mixture to ice-cold water.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Melting Point Determination
The melting point is a crucial indicator of purity for a solid compound.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of the compound
Procedure:
-
Finely powder a small amount of the crystalline solid.
-
Pack the powdered solid into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[4]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to about 2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.
Boiling Point Determination (Micro Method)
For determining the boiling point of small quantities of a liquid, the capillary method is employed.[1][5][6]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or aluminum block)
-
Sample of the liquid
Procedure:
-
Place a few milliliters of the liquid into the fusion tube.
-
Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the liquid.[5][7]
-
Attach the fusion tube to a thermometer and immerse it in a heating bath.
-
Heat the bath gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[8]
-
When a rapid and continuous stream of bubbles emerges from the capillary tip, stop heating.
-
The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
pKa Prediction (Computational Approach)
The pKa value for this compound is predicted computationally, as experimental determination can be complex. Modern computational methods utilize quantum mechanics and machine learning to provide accurate predictions.[9][10]
Methodology Overview:
-
Quantum Mechanical Calculations: The geometry of the molecule in its protonated and deprotonated states is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).[11]
-
Solvation Model: The effect of the solvent (typically water) is incorporated using a solvation model (e.g., SMD or PCM). The free energy of solvation is a critical component of the calculation.[9]
-
Free Energy Calculation: The Gibbs free energy change (ΔG) for the deprotonation reaction in the solution phase is calculated.
-
pKa Calculation: The pKa is then calculated using the relationship pKa = ΔG / (2.303 RT), often with reference to a known compound to cancel out systematic errors.[9] Isodesmic reactions are frequently employed to improve accuracy by ensuring similar chemical environments between the target and reference molecules.[11][12]
Visualizations: Logical and Biological Pathways
To provide further context for drug development professionals, the following diagrams illustrate a typical workflow for small molecule drug discovery and the biological pathway targeted by related pyrimidine derivatives.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 2,4-Dichloro-6,7-dihydro-5H-cyclopenta d pyrimidine 95 5466-43-3 [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. mdpi.com [mdpi.com]
- 10. optibrium.com [optibrium.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. diva-portal.org [diva-portal.org]
An In-depth Technical Guide on the Structure Elucidation of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a probable synthetic route, detailed experimental protocols for spectroscopic analysis, and presents the expected analytical data for the confirmation of its chemical structure.
Synthesis Pathway
The synthesis of this compound is logically achieved through a two-step process. The initial step involves the condensation of a cyclopentanone precursor with urea to form the dihydroxy pyrimidine ring system. This is a common and well-established method for the formation of pyrimidine rings fused to carbocyclic structures. The subsequent step is a chlorination reaction, a standard procedure in heterocyclic chemistry to convert hydroxyl groups to chloro groups, which are versatile handles for further chemical modifications.
A plausible synthetic route begins with the formation of 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This intermediate is then subjected to a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the target molecule, this compound.[1][2] The use of POCl₃ is a widely recognized and effective method for the conversion of hydroxypyrimidines to their corresponding chloropyrimidines.[1][2]
Structure Elucidation Workflow
The confirmation of the chemical structure of this compound relies on a combination of modern spectroscopic techniques. The logical workflow for this elucidation process is depicted in the diagram below.
Caption: Logical workflow for the synthesis and structure elucidation of this compound.
Expected Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is inferred based on the known chemical structure and spectral data of analogous compounds.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.2 - 2.4 | Quintet | 2H | C6-H₂ |
| ~2.9 - 3.1 | Triplet | 2H | C5-H₂ |
| ~3.1 - 3.3 | Triplet | 2H | C7-H₂ |
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~25 - 30 | C6 |
| ~35 - 40 | C5 & C7 |
| ~120 - 125 | C4a |
| ~160 - 165 | C2 & C4 |
| ~170 - 175 | C7a |
Table 3: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 188 | [M]⁺ (with ³⁵Cl₂) |
| 190 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 192 | [M+4]⁺ (with ³⁷Cl₂) |
| 153 | [M-Cl]⁺ |
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2950 - 2850 | C-H stretch (aliphatic) |
| ~1600 - 1550 | C=N stretch (pyrimidine ring) |
| ~1450 - 1400 | C-H bend (aliphatic) |
| ~800 - 750 | C-Cl stretch |
Experimental Protocols
The following are detailed experimental protocols for the key analytical techniques used in the structure elucidation of this compound.
Synthesis of this compound
Materials: 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine and phosphorus oxychloride (POCl₃) is prepared.
-
A catalytic amount of N,N-dimethylaniline is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
¹H NMR Protocol:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The ¹H NMR spectrum is acquired using standard pulse sequences.
-
The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction) and the chemical shifts, multiplicities, and integrals are analyzed.
¹³C NMR Protocol:
-
A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is prepared.
-
The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.
-
The spectrum is processed, and the chemical shifts of the carbon signals are determined relative to the solvent peak.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.
Protocol:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the ion source of the mass spectrometer.
-
The mass spectrum is recorded over a suitable m/z range.
-
The molecular ion peak and the isotopic pattern, characteristic of the two chlorine atoms, are identified to confirm the molecular formula and weight.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Protocol:
-
A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
The characteristic absorption bands for the functional groups present in the molecule are identified.
References
Spectroscopic and Synthetic Profile of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS No. 5466-43-3). Due to the limited availability of public experimental spectroscopic data for this compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to guide researchers in its identification and characterization. Detailed, generalized experimental protocols for obtaining such data are provided, along with a plausible synthetic route. This guide is intended to serve as a valuable resource for chemists and pharmacologists working with this and related heterocyclic compounds.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine ring fused with a cyclopentane ring. The presence of two chlorine atoms makes it a versatile intermediate for the synthesis of a variety of substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities. This document aims to fill the current gap in publicly available data by providing a predictive spectroscopic profile and standardized methodologies for its experimental determination.
Predicted Spectroscopic Data
While experimental spectra for this compound are not readily found in public databases, computational predictions based on its structure provide valuable insights for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below. These values are calculated based on the chemical environment of the nuclei and serve as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-5 | 2.9 - 3.1 | Triplet |
| H-6 | 2.1 - 2.3 | Quintet |
| H-7 | 2.9 - 3.1 | Triplet |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 160 - 165 |
| C-4 | 160 - 165 |
| C-4a | 125 - 130 |
| C-5 | 30 - 35 |
| C-6 | 20 - 25 |
| C-7 | 30 - 35 |
| C-7a | 170 - 175 |
Infrared (IR) Spectroscopy
The predicted IR absorption bands for key functional groups are listed below.
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-Cl Stretch | 600 - 800 | Strong |
| C=N Stretch (pyrimidine ring) | 1550 - 1650 | Medium - Strong |
| C-N Stretch (pyrimidine ring) | 1300 - 1400 | Medium - Strong |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C-H Bend (aliphatic) | 1400 - 1470 | Medium |
Mass Spectrometry (MS)
The predicted mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]+, [M+2]+, and [M+4]+ would be observed in an approximate ratio of 9:6:1.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 188 | Corresponding to ¹²C₇H₆³⁵Cl₂N₂ |
| [M+2]⁺ | 190 | Presence of one ³⁷Cl atom |
| [M+4]⁺ | 192 | Presence of two ³⁷Cl atoms |
Experimental Protocols
The following sections detail the generalized procedures for obtaining the spectroscopic data.
Synthesis Workflow
A plausible synthesis for this compound can be adapted from known procedures for similar compounds. A likely route involves the condensation of a β-ketoester with urea or thiourea, followed by chlorination.
Caption: Plausible synthetic route to the target compound.
NMR Spectroscopy Protocol
An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
I. Physicochemical Properties
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a solid at room temperature with the following properties:
II. Solubility in Organic Solvents
Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature. However, based on its use as a reagent in published synthetic protocols, its solubility can be inferred in several common organic solvents. The compound is generally described as having moderate solubility in organic solvents.[1] The following table summarizes the organic solvents in which this compound has been used, indicating at least a sufficient degree of solubility for chemical reactions to proceed.
| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Quantitative Solubility Data | Source |
| Isopropanol | C₃H₈O | 60.1 | 82.6 | 19.9 | Data not available | [6] |
| n-Butanol | C₄H₁₀O | 74.12 | 117.7 | 17.8 | Data not available | [7] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.6 | Data not available | [8] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 9.1 | Data not available | [9] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 38.3 | Data not available | [10] |
| Dioxane | C₄H₈O₂ | 88.11 | 101 | 2.2 | Data not available | [8] |
III. Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the "excess solid" or shake-flask method, which is a common and reliable technique.[11]
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., isopropanol, acetonitrile, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
The solubility is typically expressed in mg/mL or mol/L.
-
IV. Visualization of a Typical Synthetic Workflow
This compound is often utilized as a starting material or intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[6][10] The following diagram illustrates a generalized workflow for a nucleophilic aromatic substitution (SNAᵣ) reaction, a common transformation for this compound.
Caption: Generalized workflow for the synthesis of derivatives from this compound.
This guide provides a foundational understanding of the solubility and handling of this compound in organic solvents for research and development purposes. For precise quantitative measurements, it is recommended to perform experimental solubility determinations as outlined.
References
- 1. CAS 1127-85-1: 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]py… [cymitquimica.com]
- 2. 2,4-Dichloro-6,7-dihydro-5H-cyclopenta d pyrimidine 95 5466-43-3 [sigmaaldrich.com]
- 3. 2,4-Dichloro-6,7-dihydro-5H-cyclopenta d pyrimidine 95 5466-43-3 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine5466-43-3,Purity96%_Beijing Bailingwei Technology Co., Ltd. [molbase.com]
- 6. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. WO2017059191A1 - Heteroaryl derivatives as sepiapterin reductase inhibitors - Google Patents [patents.google.com]
- 9. WO2022058745A2 - Novel compounds and their use in therapy - Google Patents [patents.google.com]
- 10. klcb.sdu.edu.cn [klcb.sdu.edu.cn]
- 11. lifechemicals.com [lifechemicals.com]
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a key intermediate in the development of various biologically active compounds. This document details the core synthetic pathway, including starting materials, experimental protocols, and the role of this compound as a precursor to potent enzyme inhibitors.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclocondensation of a cyclopentanone derivative with urea to form the fused pyrimidine ring system, yielding 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol. The subsequent step is the chlorination of this diol intermediate to produce the final dichlorinated product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol
The formation of the fused pyrimidine ring is achieved through the condensation of an appropriate cyclopentanone precursor with urea. A common and effective starting material is ethyl 2-oxocyclopentanecarboxylate.
Starting Materials:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | 156.18 |
| Urea | CH4N2O | 60.06 |
| Sodium Ethoxide | C2H5NaO | 68.05 |
| Ethanol | C2H6O | 46.07 |
Procedure:
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, ethyl 2-oxocyclopentanecarboxylate and urea are added. The reaction mixture is then heated under reflux for several hours. After cooling, the precipitate is collected by filtration, washed with a suitable solvent, and dried to yield 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol.
A detailed, literature-derived protocol with specific quantities and reaction times is required for precise replication.
Step 2: Synthesis of this compound
The diol intermediate is converted to the target dichlorinated compound using a strong chlorinating agent, typically phosphorus oxychloride.
Starting Materials:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol | C7H8N2O2 | 152.15 |
| Phosphorus Oxychloride (POCl3) | POCl3 | 153.33 |
Procedure:
6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol is suspended in an excess of phosphorus oxychloride. The mixture is heated at reflux for a specified period. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base. The product is extracted with an organic solvent, and the solvent is evaporated to yield this compound. Purification can be achieved through recrystallization or column chromatography.
Note: This reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of phosphorus oxychloride.
Role in Drug Development: A Precursor to Kinase Inhibitors
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The two chlorine atoms on the pyrimidine ring exhibit differential reactivity, allowing for sequential and regioselective substitution reactions. This property enables the introduction of various functional groups to modulate the biological activity and selectivity of the final compounds.
Derivatives of cyclopenta[d]pyrimidine have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.
Caption: General workflow for the synthesis of kinase inhibitors from the dichloropyrimidine intermediate.
While a specific signaling pathway directly modulated by this compound itself is not extensively documented, its derivatives have been designed to target various protein kinases. The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Disclaimer: The provided experimental procedures are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken when handling the mentioned chemicals.
An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of the chlorine atoms in 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The document details the principles of its reactivity, experimental protocols for substitution reactions, and its potential applications in drug discovery.
Introduction: The Chemical Landscape of a Versatile Scaffold
This compound is a bicyclic heteroaromatic compound featuring a pyrimidine ring fused with a cyclopentane ring. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are the primary sites of chemical reactivity, making this molecule a versatile scaffold for the synthesis of a diverse range of substituted derivatives. The electron-deficient nature of the pyrimidine ring, further enhanced by the two electronegative chlorine atoms, renders the molecule susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile has positioned this compound as a valuable starting material in the development of novel therapeutics, particularly in the area of kinase inhibitors and anti-cancer agents.[1][2]
General Principles of Reactivity and Regioselectivity
The reactivity of the chlorine atoms in this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). In this reaction mechanism, a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a Meisenheimer complex as a reaction intermediate. The subsequent departure of the chloride ion results in the formation of the substituted product.
A key aspect of the reactivity of this molecule is the regioselectivity of the substitution, i.e., whether the incoming nucleophile will replace the chlorine at the C2 or C4 position. For 2,4-dichloropyrimidines in general, the C4 position is typically more reactive towards nucleophilic attack than the C2 position. This preference can be attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position.
However, the regioselectivity can be influenced by several factors:
-
Nature of the Nucleophile: Stronger nucleophiles may exhibit different selectivity compared to weaker ones.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can all play a role in determining the site of substitution.
-
Substituents on the Ring: The electronic and steric properties of the fused cyclopentane ring can modulate the reactivity of the C2 and C4 positions.
While specific studies on the regioselectivity of this compound are limited, the general principles observed for other 2,4-dichloropyrimidines provide a valuable framework for predicting its behavior.
Quantitative Data on Substitution Reactions
Quantitative data for the nucleophilic substitution reactions of this compound is not extensively reported in the literature. However, analysis of commercially available derivatives and related synthetic studies allows for the compilation of representative reactions and their outcomes. The following table summarizes known and potential substitution reactions.
| Nucleophile | Reagent Example | Product at C4 | Product at C2 | Reaction Conditions | Yield (%) | Reference/Source |
| Amine | Aniline | 2-chloro-N-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | 4-chloro-N-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine | Not specified | Not specified | Implied from[1][2] |
| Amine | Methylamine | 2-chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | 4-chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine | Not specified | Not specified | Downstream product[3] |
| Cyclic Amine | Morpholine | 2-chloro-4-(morpholin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 4-chloro-2-(morpholin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Not specified | Not specified | Downstream product[3] |
| Alcoholate | Sodium methoxide | 2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 4-chloro-2-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Not specified | Not specified | Downstream product[3] |
| Alcoholate | Sodium ethoxide | 2-chloro-4-ethoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 4-chloro-2-ethoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Not specified | Not specified | Downstream product[3] |
| Alcoholate | Sodium isopropoxide | 2-chloro-4-isopropoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 4-chloro-2-isopropoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Not specified | Not specified | Downstream product[3] |
| Alcoholate | Sodium butoxide | 4-butoxy-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 2-butoxy-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Not specified | Not specified | Downstream product[3] |
| Phenoxide | Sodium phenoxide | 2-chloro-4-phenoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 4-chloro-2-phenoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Not specified | Not specified | Downstream product[3] |
| Thiolate | Sodium thiophenoxide | 2-chloro-4-(phenylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 4-chloro-2-(phenylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Not specified | Not specified | Inferred reactivity |
Experimental Protocols
The following are generalized experimental protocols for the nucleophilic substitution on this compound, based on procedures for analogous compounds.
General Procedure for Amination (Monosubstitution)
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., isopropanol, acetonitrile, or DMF) is added the amine nucleophile (1.0-1.2 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.).
-
Reaction Execution: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired mono-substituted product.
General Procedure for Disubstitution
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent is added an excess of the nucleophile (2.2-3.0 eq.) and a base if necessary.
-
Reaction Execution: The reaction is typically heated to ensure complete substitution at both positions.
-
Work-up and Purification: The work-up and purification procedure is similar to that of the monosubstitution reaction.
Visualization of Reactivity and Applications
Logical Workflow for Sequential Substitution
The differential reactivity of the C4 and C2 positions can be exploited for the sequential introduction of different nucleophiles, leading to the synthesis of di-substituted compounds with diverse functionalities.
Caption: Sequential substitution on the dichlorinated scaffold.
Application in Kinase Inhibitor Synthesis
The 2,4-disubstituted 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is a common feature in molecules designed as kinase inhibitors. In this context, one substituent often acts as a "hinge-binder" that interacts with the kinase's hinge region, while the other substituent projects into the solvent-exposed region, allowing for modifications to improve potency and selectivity.
Caption: Role of the scaffold in kinase inhibition.
Conclusion
This compound is a valuable and reactive scaffold for the synthesis of diverse chemical libraries for drug discovery. The chlorine atoms at the C2 and C4 positions are amenable to nucleophilic aromatic substitution, with the C4 position generally being more reactive. While specific quantitative data for this particular molecule is limited in the public domain, the established principles of dichloropyrimidine chemistry provide a solid foundation for its synthetic applications. Further research into the specific reactivity and biological applications of its derivatives is warranted and holds promise for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
The Cyclopenta[d]pyrimidine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of the Cyclopenta[d]pyrimidine Nucleus.
The cyclopenta[d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. This bicyclic structure, consisting of a cyclopentane ring fused to a pyrimidine ring, serves as a foundational framework for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the significant biological activities associated with the cyclopenta[d]pyrimidine core, with a focus on its anticancer, antiviral, and anti-inflammatory potential. The information presented herein is intended to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.
Anticancer Activity
The cyclopenta[d]pyrimidine scaffold has been extensively explored for its anticancer properties, demonstrating efficacy through multiple mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Kinase Inhibition
Cyclopenta[d]pyrimidine derivatives have been identified as potent inhibitors of several protein kinases that are crucial for tumor growth and progression.
Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives of the related pyrido[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against cyclin-dependent kinases, particularly CDK4.[1][2] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrimidine core is a well-established pharmacophore in the design of EGFR inhibitors.[3] Fused pyrimidine systems, including those with a cyclopenta moiety, have been investigated for their ability to inhibit both wild-type and mutant forms of EGFR, which are implicated in various cancers, including non-small-cell lung cancer.[3][4][5][6]
Other Kinase Targets: The versatility of the cyclopenta[d]pyrimidine scaffold extends to the inhibition of other kinases such as Akt (Protein Kinase B) and AMPK-related kinase 5 (ARK5), which are involved in cell survival and metabolism pathways.[2][7]
Table 1: Anticancer Activity of Cyclopenta[d]pyrimidine Derivatives as Kinase Inhibitors
| Compound/Derivative | Target Kinase | Cell Line | IC50/GI50 | Reference |
| 7x (8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile) | CDK4/CYCLIN D1 | Tumor cells | Induces apoptosis at 30–100 nM | [1][2] |
| 7x | ARK5 | - | Potent Inhibition | [1][2] |
| Pyrido[2,3-d]pyrimidine derivative | CDK4/6 | - | Potent Inhibition | [1] |
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs.[8] Several cyclopenta[d]pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[9][10] These compounds often bind to the colchicine site on tubulin, disrupting microtubule dynamics.[9]
Table 2: Anticancer Activity of Cyclopenta[d]pyrimidine Derivatives as Tubulin Polymerization Inhibitors
| Compound/Derivative | Cancer Cell Line | IC50/GI50 | Reference |
| N,2-dimethyl-N-(5'-methoxynaphthyl-2'-amino)-cyclopenta[d]pyrimidin-4-amine (5) | Various cancer cell lines | Low nanomolar | [10] |
| Pyrimidine dihydroquinoxalinone derivative (12k) | Various cancer cell lines | IC50 = 0.2 nM | [9] |
Antiviral Activity
The pyrimidine nucleus is a fundamental component of nucleosides, making its analogs, including cyclopenta[d]pyrimidine derivatives, promising candidates for antiviral drug development.[11][12][13] These compounds can interfere with viral replication by inhibiting viral polymerases or other essential enzymes. While specific data on cyclopenta[d]pyrimidine derivatives is emerging, the broader class of pyrimidine analogs has shown activity against a range of viruses.[12][13]
Table 3: Antiviral Activity of Related Pyrimidine and Cyclopentane Derivatives
| Compound/Derivative | Virus | EC50 | Reference |
| Cyclopentane derivatives (RWJ-270201, BCX-1827, etc.) | Influenza A (H1N1, H3N2, H5N1), Influenza B | ≤1.5 µM to <0.2 µM | [14] |
Anti-inflammatory Activity
The anti-inflammatory potential of the cyclopenta[d]pyrimidine core has also been investigated.[15] Derivatives of fused pyrimidine systems have demonstrated the ability to inhibit key mediators of inflammation, suggesting their potential use in treating inflammatory diseases.[4][16][17]
Other Biological Activities
Sigma-1 Receptor Antagonism: 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been identified as selective antagonists of the sigma-1 (σ1) receptor.[18] This receptor is implicated in various neurological and psychiatric disorders, and its modulation represents a potential therapeutic strategy for pain management.[18]
Table 4: Activity of Cyclopenta[d]pyrimidine Derivatives as Sigma-1 Receptor Antagonists
| Compound/Derivative | Receptor Affinity | Activity | Reference |
| 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline (33) | Kiσ1 = 15.6 nM | σ1R antagonist | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the evaluation of cyclopenta[d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the potency of a compound in inhibiting a specific protein kinase.
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
-
Procedure: a. Serially dilute the test compound in an appropriate solvent (e.g., DMSO). b. In a microplate, add the test compound, the kinase enzyme, and the kinase-specific substrate in the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specific temperature for a defined period. e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify the amount of ATP consumed. f. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagents and Materials: Purified tubulin, tubulin polymerization buffer, GTP, fluorescent reporter dye (e.g., DAPI), and the test compound.
-
Procedure: a. Prepare a reaction mixture containing purified tubulin in the polymerization buffer. b. Add the test compound at various concentrations. c. Initiate polymerization by adding GTP and incubating the mixture at 37°C. d. Monitor the increase in fluorescence over time using a fluorometer. The fluorescence of the reporter dye increases as it binds to polymerized microtubules. e. Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.[19]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with the solubilizing agent. e. Measure the absorbance of the solution at a specific wavelength using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This model is used to evaluate the anti-inflammatory effects of a compound in rodents.
-
Animals: Typically rats or mice.
-
Procedure: a. Administer the test compound or a vehicle control to the animals, usually orally or intraperitoneally. b. After a specific time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of one of the hind paws. c. Measure the volume of the paw at regular intervals using a plethysmometer. d. Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by cyclopenta[d]pyrimidine derivatives can aid in understanding their mechanisms of action.
References
- 1. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Hybrids Targeting Tubulin Polymerization | Encyclopedia MDPI [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine for Researchers and Drug Development Professionals
An Essential Building Block in Medicinal Chemistry
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic organic compound with the CAS number 5466-43-3. This molecule, featuring a pyrimidine ring fused with a cyclopentane ring and substituted with two chlorine atoms, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. Its dichlorinated pyrimidine core provides two reactive sites for nucleophilic substitution and cross-coupling reactions, making it a valuable scaffold for creating diverse chemical libraries for biological screening.
Physicochemical Properties
This compound typically presents as a solid with a melting point range of 71-79 °C.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5466-43-3 | |
| Molecular Formula | C₇H₆Cl₂N₂ | |
| Molecular Weight | 189.04 g/mol | |
| Appearance | Solid | |
| Melting Point | 71-79 °C | [1] |
| Purity | Typically ≥95% | [1] |
Suppliers and Availability
This compound is commercially available from several chemical suppliers. The availability and pricing can vary, so it is advisable to consult the suppliers' websites for the most current information.
| Supplier | Catalog Number | Quantity | Price (USD) | Notes |
| Sigma-Aldrich / Merck | 762296 | 1g | $98.25 | Purity: 95%[1] |
| 10g | - | Check website for current pricing. | ||
| Fisher Scientific | 7622961G | 10g | - | Distributes Sigma-Aldrich products. Price available upon login.[2] |
| BLDpharm | BD150826 | - | - | Price available upon inquiry.[3] |
| Alfa Chemistry | ACM5466433 | - | - | For experimental/research use. Price available upon inquiry. |
Pricing and availability are subject to change. Please verify with the supplier.
Chemical Reactivity and Synthesis
The reactivity of the 2,4-dichloropyrimidine core is a key feature of this molecule. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.
Generally, the chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position.[4][5][6] This differential reactivity can be exploited for the sequential introduction of different substituents, allowing for the controlled synthesis of diverse derivatives. The regioselectivity of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, the base, and the presence of a catalyst.[4][7]
Below is a representative, generalized protocol for the chlorination of a pyrimidine-dione, which could be adapted for the synthesis of the target compound from 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Representative Experimental Protocol: Dichlorination of a Pyrimidine-dione
Disclaimer: This is a generalized protocol and may require optimization for the specific substrate. Appropriate safety precautions must be taken when handling phosphorus oxychloride and other hazardous reagents.
Materials:
-
2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous toluene or other high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine in anhydrous toluene.
-
Carefully add N,N-diisopropylethylamine to the suspension.
-
Slowly add phosphorus oxychloride to the mixture at room temperature. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities or signaling pathway involvement for this compound itself are not extensively documented in publicly available literature, its structural motif is present in molecules with a wide range of biological activities. Pyrimidine derivatives are known to exhibit anticancer, antiviral, antibacterial, and antifungal properties.[8] They are core structures in many approved drugs and clinical candidates.
The utility of this compound lies in its role as a versatile intermediate. Researchers can leverage the two chlorine atoms to synthesize libraries of substituted cyclopentapyrimidines for screening against various biological targets. For example, the chlorine atoms can be displaced by amines, thiols, alcohols, and other nucleophiles to generate a diverse set of compounds for structure-activity relationship (SAR) studies.
The logical workflow for utilizing this compound in a drug discovery program is depicted in the following diagram.
References
- 1. 2,4-Dichloro-6,7-dihydro-5H-cyclopenta d pyrimidine 95 5466-43-3 [sigmaaldrich.com]
- 2. Sigma Aldrich this compound 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. 5466-43-3|this compound|BLD Pharm [bldpharm.com]
- 4. guidechem.com [guidechem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Safety, Handling, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and known properties of the chemical compound 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound in a laboratory setting. All quantitative data has been summarized in structured tables for ease of reference.
Chemical Identity and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C₇H₆Cl₂N₂.[1] It is classified as a combustible solid.
| Property | Value | Source |
| Molecular Weight | 189.04 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 71-79 °C | |
| CAS Number | 5466-43-3 | |
| PubChem CID | 231331 | [1] |
Safety and Handling
Comprehensive safety protocols are paramount when handling this compound due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides specific warnings and precautionary measures.
GHS Hazard Classification
The compound is classified under the following hazard categories:
| Hazard Class | Category | GHS Code | Description | Source |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [1] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | [1] |
GHS Pictogram:
Caption: GHS07 pictogram for irritant and acute toxicity.
Hazard and Precautionary Statements
It is crucial to adhere to the following hazard (H) and precautionary (P) statements when working with this compound:
| Statement Type | Code | Description | Source |
| Hazard | H302 | Harmful if swallowed. | [1] |
| H319 | Causes serious eye irritation. | [1] | |
| Precautionary | P264 | Wash hands thoroughly after handling. | [1] |
| P270 | Do not eat, drink or smoke when using this product. | [1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |
| P301 + P317 | IF SWALLOWED: Get medical help. | [1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |
| P330 | Rinse mouth. | [1] | |
| P337 + P317 | If eye irritation persists: Get medical help. | [1] | |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
Storage and Disposal
Proper storage and disposal are critical to maintain the stability of the compound and ensure laboratory safety.
| Condition | Recommendation | Source |
| Storage Class | 11 - Combustible Solids | |
| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | |
| Disposal | Must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as the product itself. |
Experimental Protocols
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. While related pyrimidine-based compounds have been investigated for a variety of biological activities, including as kinase inhibitors, no such data has been published for this specific molecule. Therefore, the creation of diagrams for signaling pathways, as requested, is not possible at this time due to the absence of the necessary scientific data.
Logical Workflow for Safe Handling
The following workflow diagram illustrates the essential steps for the safe handling of this compound in a research setting.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing Suzuki coupling reactions with 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This bicyclic chloro-pyrimidine derivative is a valuable building block for the synthesis of a diverse range of substituted pyrimidines, which are key scaffolds in medicinal chemistry and materials science. The following sections detail the reaction principles, optimized conditions, and step-by-step experimental procedures.
Introduction to Suzuki Coupling on Dichloropyrimidines
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-carbon bond between an organoborane (typically a boronic acid or ester) and an organohalide. For this compound, this reaction provides an efficient method for introducing aryl, heteroaryl, or vinyl substituents, enabling the rapid diversification of the pyrimidine core. The pyrimidine ring is an electron-deficient aromatic system, which makes halogenated pyrimidines highly reactive substrates for such cross-coupling reactions.
A critical aspect of the Suzuki coupling on 2,4-dichloropyrimidines is its regioselectivity. The chlorine atom at the C4 position is generally more reactive towards the oxidative addition of the palladium catalyst than the chlorine atom at the C2 position.[1][2][3] This differential reactivity allows for selective mono-substitution at the C4-position under controlled reaction conditions. A subsequent coupling at the C2-position can be achieved under more forcing conditions or in a sequential one-pot procedure.[2]
Reaction Workflow and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyrimidine, forming a Pd(II) complex. This step is typically rate-determining and occurs preferentially at the more reactive C4 position.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for the Suzuki coupling reaction.
Protocols
Protocol 1: Selective Mono-arylation at the C4-Position
This protocol is optimized for the selective substitution at the more reactive C4-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.5-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Solvent mixture: Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add the solvent mixture (e.g., 8 mL Toluene, 2 mL Ethanol, 2 mL Water).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.005-0.05 mmol) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 55-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-chloro-4-aryl-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ | Other palladium catalysts can also be effective. |
| Base | K₂CO₃ | Cs₂CO₃ or Na₂CO₃ can also be used. |
| Solvent | Toluene/Ethanol/H₂O | Alcoholic solvent mixtures often provide good results.[2] |
| Temperature | 55-80 °C | Lower temperatures favor mono-substitution. |
| Time | 12-24 h | Reaction time may vary based on the boronic acid used. |
Protocol 2: One-Pot Sequential Di-arylation
This protocol describes a one-pot method for the synthesis of 2,4-diaryl-6,7-dihydro-5H-cyclopenta[d]pyrimidines.[2]
Materials:
-
Same as Protocol 1, with the addition of a second arylboronic acid.
Procedure:
-
Follow steps 1-5 of Protocol 1 for the first Suzuki coupling at the C4-position.
-
After the complete consumption of the starting material (as monitored by TLC or LC-MS), add the second arylboronic acid (1.2 equivalents) and additional potassium carbonate (1.0 equivalent) to the reaction mixture.
-
Increase the reaction temperature to 90-100 °C and continue stirring for another 12-24 hours.
-
Monitor the formation of the di-substituted product by TLC or LC-MS.
-
Upon completion, follow the work-up and purification steps (6-10) as described in Protocol 1.
| Parameter | Condition (Step 1) | Condition (Step 2) | Notes |
| Temperature | 55-80 °C | 90-100 °C | Higher temperature is required for the second coupling. |
| Boronic Acid | 1.1 equivalents | 1.2 equivalents | A slight excess of the second boronic acid is used. |
| Base | K₂CO₃ (2.0 eq) | Add K₂CO₃ (1.0 eq) | Additional base is added for the second step. |
Protocol 3: Microwave-Assisted C4-Arylation
Microwave irradiation can significantly accelerate the Suzuki coupling reaction, leading to shorter reaction times and often improved yields.[1]
Materials:
-
Same as Protocol 1.
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.5 mol%).
-
Add a suitable solvent such as 1,4-dioxane or a toluene/ethanol/water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes under microwave irradiation.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps (6-10) as described in Protocol 1.
| Parameter | Condition | Notes |
| Heating | Microwave | Allows for rapid heating and shorter reaction times. |
| Temperature | 100-120 °C | Higher temperatures can be accessed safely with microwave heating. |
| Time | 15-30 min | Significantly faster than conventional heating.[1] |
Logical Relationship of Suzuki Coupling Steps
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The purity of the reagents, especially the boronic acid, is also crucial.
-
Lack of Selectivity: To favor mono-substitution at C4, use milder conditions (lower temperature, shorter reaction time). For di-substitution, more forcing conditions are necessary.
-
Sterically Hindered Substrates: For sterically demanding boronic acids (e.g., ortho-substituted), harsher reaction conditions, such as higher temperatures or stronger bases, may be required to achieve good conversion.[2]
-
Degassing: Thoroughly degassing the reaction mixture is essential to prevent the oxidation and deactivation of the palladium catalyst.
These protocols provide a solid foundation for researchers to successfully perform Suzuki coupling reactions on this compound and to synthesize a wide array of novel compounds for various applications in drug discovery and materials science.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions on 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its fused ring system and, critically, the two reactive chlorine atoms, make it an ideal starting material for the synthesis of a diverse array of substituted pyrimidine derivatives. Nucleophilic Aromatic Substitution (SNAr) is the primary method for functionalizing this core, allowing for the sequential and often regioselective introduction of various nucleophiles.
The pyrimidine core is a key pharmacophore in numerous approved drugs, particularly in oncology, where it is a central feature of many kinase inhibitors.[1][2] The ability to strategically modify the 2 and 4 positions of the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. SNAr reactions on 2,4-dichloropyrimidine analogues are a cornerstone of synthetic strategies for creating libraries of compounds for high-throughput screening and lead optimization.[1][3][4]
Regioselectivity of SNAr Reactions
In SNAr reactions involving 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[5][6][7] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position has a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic.[5][6]
However, the regioselectivity can be influenced by several factors:
-
Nucleophile: Sterically hindered nucleophiles may favor attack at the less hindered C4 position. Interestingly, tertiary amines have been shown to exhibit excellent selectivity for the C2 position.[8][9]
-
Substituents on the Pyrimidine Ring: Electron-donating or withdrawing groups on the pyrimidine ring can alter the relative electrophilicity of the C2 and C4 positions.[5][10]
-
Reaction Conditions: The choice of solvent, base, and the presence of catalysts can influence the reaction's regioselectivity.[11][12] For instance, in some cases, Lewis acids have been used to direct nucleophiles to the C2 position.[8]
This tunable reactivity allows for the strategic synthesis of either 2-substituted-4-chloro or 4-substituted-2-chloro intermediates, which can then undergo a second SNAr reaction to yield 2,4-disubstituted products.
Applications in Drug Discovery
The 2,4-disubstituted pyrimidine motif is a privileged scaffold in drug discovery, most notably in the development of protein kinase inhibitors.[1][2] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By synthesizing a variety of amines, thiols, and alcohols at the C2 and C4 positions of the pyrimidine ring, researchers can explore the chemical space around the kinase active site to develop potent and selective inhibitors.[3][4][13]
Experimental Protocols
The following are generalized protocols for the monosubstitution of this compound. These should be adapted and optimized for specific nucleophiles and desired outcomes.
Protocol 1: C4-Selective Amination (General Procedure)
This protocol describes a typical C4-selective substitution with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., n-Butanol, Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., n-butanol).
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Add DIPEA or TEA (1.5 - 2.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Typical reaction times can range from a few hours to overnight.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 4-amino-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Protocol 2: C2-Selective Amination with Tertiary Amines
This protocol outlines a method for achieving C2 selectivity using a tertiary amine nucleophile, which proceeds via an in-situ N-dealkylation.[8][9]
Materials:
-
This compound
-
Tertiary amine (e.g., Triethylamine, N-methylmorpholine) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a condenser, dissolve this compound (1 equivalent) in the chosen anhydrous solvent (e.g., chloroform).
-
Add the tertiary amine (2.0 - 3.0 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 40 °C and reflux, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the 2-amino-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine product.
Protocol 3: Substitution with Thiol Nucleophiles
This protocol describes the reaction with a thiol to form a thioether linkage.
Materials:
-
This compound
-
Thiol of choice (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol (1.0 - 1.2 equivalents) and the anhydrous solvent.
-
If using NaH, cool the mixture to 0 °C and add NaH portion-wise. Stir for 30 minutes at 0 °C. If using K₂CO₃, it can be added directly.
-
Add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water (especially if NaH was used) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes expected regioselectivity and general reaction conditions for SNAr reactions on 2,4-dichloropyrimidines based on literature for analogous structures. Yields are highly dependent on the specific nucleophile and reaction conditions.
| Nucleophile Type | Predominant Isomer | Typical Base | Typical Solvent | Temperature | Expected Yield Range |
| Primary/Secondary Amines | C4-substituted | DIPEA, TEA | n-BuOH, DCM, DMF | RT to 80 °C | Moderate to High |
| Tertiary Amines | C2-substituted | (Acts as base) | CHCl₃, DCM | 40 °C to Reflux | Moderate to Good |
| Thiols | C4-substituted | K₂CO₃, NaH | DMF, ACN | 0 °C to RT | Good to Excellent |
| Alcohols (Alkoxides) | C2 or C4-substituted | NaH, K₂CO₃ | THF, Dioxane | RT to Reflux | Variable |
Visualizations
Caption: General workflow for the sequential SNAr synthesis of 2,4-disubstituted pyrimidines.
Caption: Logical relationship of factors determining C4 vs. C2 regioselectivity.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Kinase Inhibitors Using 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and therapeutic candidates. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fused pyrimidine ring system, in particular, serves as a versatile template for the design of kinase inhibitors by effectively mimicking the adenine hinge-binding motif of ATP.
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a valuable starting material for the synthesis of novel kinase inhibitors.[1][2] Its key feature is the presence of two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring. These chlorine atoms are susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for the controlled and regioselective introduction of various amine-containing side chains. This enables the creation of diverse chemical libraries to target the ATP-binding sites of specific kinases, making it an attractive scaffold for drug discovery professionals.
Key Properties of the Scaffold:
-
Reactivity: The two chlorine atoms can be sequentially displaced by nucleophiles, typically with the C4 position being more reactive than the C2 position.
General Synthetic Workflow
The synthesis of kinase inhibitors from this compound typically follows a two-step nucleophilic aromatic substitution pathway. This allows for the introduction of two different amines or other nucleophiles to build molecular diversity and optimize binding to the target kinase.
Caption: General workflow for synthesizing kinase inhibitors.
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives. Researchers should optimize reaction conditions based on the specific nucleophiles used.
Protocol 1: General Procedure for Sequential Nucleophilic Aromatic Substitution
This protocol outlines the two-step displacement of the chlorine atoms.
Materials:
-
This compound
-
Primary or secondary amine (Nucleophile 1, R¹-NH₂)
-
Primary or secondary amine (Nucleophile 2, R²-NH₂)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Solvent: 1,4-Dioxane, N,N-Dimethylformamide (DMF), or Isopropanol
-
Standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas supply
Procedure:
Step 1: Substitution at the C4 Position
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous solvent (e.g., 1,4-Dioxane, 10 mL).
-
Add the first amine (R¹-NH₂, 1.1 mmol) and a base such as DIPEA (1.5 mmol).
-
Stir the reaction mixture at room temperature to 50°C for 4-12 hours. The C4 position is generally more reactive, allowing for selective substitution at lower temperatures.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the mixture under reduced pressure. The crude intermediate can often be used in the next step without further purification, or it can be purified by column chromatography.
Step 2: Substitution at the C2 Position
-
Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., 1-pentanol or DMF, 10 mL) in a sealable reaction vessel.[5]
-
Add the second amine (R²-NH₂, 1.5-2.0 mmol) and a base like DIPEA (2.0 mmol).
-
Seal the vessel and heat the reaction mixture to a higher temperature (e.g., 120-150°C) for 12-24 hours.[5]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water or brine.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography.
Protocol 2: Example Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors
While DHFR is not a kinase, the synthesis of its inhibitors from the related 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold demonstrates the core chemistry applicable to kinase inhibitor synthesis. This protocol is adapted from a documented procedure.[6]
Objective: Synthesize analogues of trimethoprim by introducing a substituted phenylalkyl group.
Procedure (Conceptual Adaptation):
-
Start with 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine (prepared from the dichloro starting material via reaction with ammonia).
-
In a suitable solvent, deprotonate the C5 position of the cyclopenta ring using a strong base (e.g., sodium hydride).
-
React the resulting anion with an appropriate (3,4,5-trimethoxyphenyl)alkyl halide (e.g., bromide or iodide) to form the C-C bond.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Quench the reaction carefully with water and extract the product.
-
Purify the final compound using column chromatography to yield the target inhibitor.[6]
Application in Kinase Inhibition
Many kinase inhibitors bind to the ATP pocket by forming hydrogen bonds with the "hinge" region of the kinase. The nitrogen atoms in the pyrimidine ring of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold can act as hydrogen bond acceptors, mimicking the interactions of adenine. By carefully selecting the substituents at the C2 and C4 positions, one can target other regions of the ATP-binding site to enhance potency and selectivity.
Caption: Inhibition of common oncogenic kinase pathways.
Quantitative Data of Related Kinase Inhibitors
While specific data for inhibitors derived directly from this compound is limited in public literature, the potential of the broader pyrimidine class is well-documented. The table below summarizes the activity of several kinase inhibitors featuring related pyrimidine or pyrrolo[2,3-d]pyrimidine scaffolds.
| Compound Class | Target Kinase | IC₅₀ Value | Cell Line | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivative | EGFR (T790M Mutant) | 0.21 nM | N/A (Enzymatic) | [7] |
| Pyrrolo[2,3-d]pyrimidine Derivative | EGFR (Wild-Type) | 22 nM | N/A (Enzymatic) | [7] |
| Dichloroacetamide Pyrimidine | PDK1 | 8.21 µM | SF188 | [8] |
| Pyrrolo[2,3-d]pyrimidine-imine | N/A | 4.01 µM | HT-29 (Colon) | [9] |
| 2,4,5-Trisubstituted Pyrimidine | PfGSK3 | 97 nM | N/A (Enzymatic) | [10] |
| 2,4,5-Trisubstituted Pyrimidine | PfPK6 | 8 nM | N/A (Enzymatic) | [10] |
This compound is a highly versatile and promising scaffold for the development of novel kinase inhibitors. The ability to perform sequential nucleophilic aromatic substitutions at the C2 and C4 positions provides a straightforward and powerful method for generating diverse libraries of compounds. By leveraging established synthetic protocols and structure-based design principles, researchers can effectively utilize this building block to create potent and selective inhibitors for a wide range of kinase targets, paving the way for new therapeutic interventions in oncology and other disease areas.
References
- 1. 2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine | C7H6Cl2N2 | CID 231331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-6,7-dihydro-5H-cyclopenta d pyrimidine 95 5466-43-3 [sigmaaldrich.com]
- 3. 2,4-Dichloro-6,7-dihydro-5H-cyclopenta d pyrimidine 95 5466-43-3 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues of trimethoprim as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sci-hub.box [sci-hub.box]
- 8. Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine with a variety of boronic acids. This reaction is a powerful tool for the synthesis of novel substituted cyclopenta[d]pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is a key structural motif found in numerous biologically active compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for the selective functionalization of the pyrimidine ring at the C2 and C4 positions. This allows for the generation of diverse chemical libraries for screening and lead optimization in drug development programs. Compounds derived from this scaffold have shown potential as inhibitors of various enzymes and as anticancer agents.[1][2]
The general reaction scheme involves the coupling of this compound with an organoboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of the coupling can often be controlled by tuning the reaction conditions.[3][4]
Key Applications
Substituted 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: As inhibitors of kinases and other enzymes involved in cell proliferation and survival.[1][2]
-
Enzyme Inhibitors: Targeting enzymes such as cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer.[1]
-
Antiviral and Antibacterial Agents: The pyrimidine scaffold is a common feature in antimicrobial drugs.[5]
-
Dihydrofolate Reductase (DHFR) Inhibitors: Analogues have been synthesized as inhibitors of DHFR from various organisms.[6]
Experimental Data
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of a 2,4-dichloropyrimidine core with various boronic acids, providing an indication of the expected outcomes for the target substrate.
| Entry | Boronic Acid (R-B(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 82-92 |
| 4 | Thiophene-2-boronic acid | 2-Chloro-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 75-85 |
| 5 | Pyridine-3-boronic acid | 2-Chloro-4-(pyridin-3-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 70-80 |
Note: Yields are based on studies of similar 2,4-dichloropyrimidine systems and may vary for this compound.[3][5]
Experimental Protocols
This section provides a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the C4 position of this compound.
Materials
-
This compound
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
General Procedure for Monosubstitution (C4-Arylation)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired boronic acid (1.1 mmol, 1.1 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-chloro-4-aryl-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. Synthesis, X-ray Crystallography, and Computational Analysis of 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines as COX-2 Inhibitors and Anticancer Agents | CoLab [colab.ws]
- 2. Synthesis and antiproliferative activity of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues of trimethoprim as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C4 Position of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for the selective functionalization of the C4 position of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This key intermediate is a valuable scaffold in medicinal chemistry, and its C4-substituted derivatives have shown promise in various therapeutic areas, including oncology and neurology.
The inherent reactivity of the 2,4-dichloropyrimidine core dictates a general preference for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions at the C4 position. This regioselectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack.
C4-Amination via Nucleophilic Aromatic Substitution
The introduction of amino functionalities at the C4 position is a common strategy in the synthesis of bioactive molecules. This can be readily achieved through a nucleophilic aromatic substitution reaction with a primary or secondary amine.
Table 1: C4-Amination of this compound
| Entry | Amine Nucleophile | Product | Yield (%) | Reference |
| 1 | N-methyl-4-nitroaniline | N-(4-nitrophenyl)-N-methyl-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | 79 | [1] |
| 2 | Substituted anilines | 2-phenyl-N-substituted-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amines | Not specified | [2] |
Experimental Protocol: General Procedure for C4-Amination
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as dioxane, add the desired primary or secondary amine (1.1 - 1.5 eq.).
-
Reaction Conditions: A catalytic amount of acid (e.g., a drop of 2 N HCl in dioxane) can be added to facilitate the reaction.
-
Heating: The reaction mixture is heated under microwave irradiation at a temperature of approximately 130°C.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 4-amino-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivative.
C4-Alkoxylation via Nucleophilic Aromatic Substitution
The displacement of the C4-chloride with an alcohol can be achieved under basic conditions to yield the corresponding 4-alkoxy derivatives. These compounds have been investigated as potential therapeutics, for instance, as sigma-1 receptor antagonists.
Experimental Protocol: General Procedure for C4-Alkoxylation
-
Reaction Setup: To a solution of the desired alcohol (1.2 eq.) in an anhydrous solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.5 eq.) at 0°C under an inert atmosphere.
-
Addition of Pyrimidine: After stirring for a short period, add a solution of this compound (1.0 eq.) in the same solvent.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography to yield the 4-alkoxy-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions at C4
The C4 position is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
This reaction enables the introduction of aryl or heteroaryl substituents at the C4 position.
Table 2: C4-Arylation via Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines (General)
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110°C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
This method provides an alternative route to C4-aminated products, particularly for less nucleophilic amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a reaction tube, add this compound (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a base such as sodium tert-butoxide (1.4 eq.).
-
Solvent and Degassing: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction Conditions: Heat the sealed reaction tube at 80-120°C until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
Visualizing Workflows and Signaling Pathways
Experimental Workflow for C4-Functionalization
The general workflow for the functionalization of the C4 position of this compound can be visualized as a branched process depending on the desired substituent.
Caption: General synthetic routes for C4-functionalization.
Signaling Pathway of C4-Substituted Derivatives as Sigma-1 Receptor Antagonists
Certain 4-alkoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been identified as antagonists of the Sigma-1 receptor (σ1R), a chaperone protein located at the endoplasmic reticulum.[3][4] Antagonism of σ1R can modulate calcium signaling and has therapeutic potential in pain management.[3][4]
Caption: Sigma-1 receptor antagonism by C4-substituted derivatives.
Potential Signaling Pathway for Anti-Glioblastoma Activity
While the precise mechanism for the anti-glioblastoma activity of 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines is still under investigation, many pyrimidine-based inhibitors target protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).
Caption: Postulated EGFR signaling inhibition.
References
- 1. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of 2,4-Disubstituted Cyclopenta[d]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclopenta[d]pyrimidine derivatives are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This scaffold is a key component in various kinase inhibitors, which are crucial in the development of targeted therapies for cancer and other diseases. The regioselective synthesis of 2,4-disubstituted cyclopenta[d]pyrimidines allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
This document provides a detailed protocol for a reliable and regioselective two-step synthesis of 2,4-disubstituted cyclopenta[d]pyrimidines, starting from the commercially available 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. The methodology involves a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the more reactive C4 position, followed by a nucleophilic aromatic substitution (SNAr) at the C2 position.
Part 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
The first step focuses on the selective introduction of an aryl or heteroaryl group at the C4 position of the cyclopenta[d]pyrimidine core. The C4-chloro substituent is generally more susceptible to oxidative addition by the palladium catalyst compared to the C2-chloro group in 2,4-dichloropyrimidine systems, allowing for high regioselectivity under controlled conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or microwave synthesis vial
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and hot plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (3.0 mmol).
-
Add a 4:1:1 mixture of toluene:ethanol:water (5 mL).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture at 80-100 °C (or using microwave irradiation at 100-120°C for 15-30 minutes) and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or LC-MS (typically 12-24 hours for conventional heating).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine.
Data Presentation: Representative Yields for C4-Arylation
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-chloro-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 82 |
| 3 | 3-Fluorophenylboronic acid | 2-chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 78 |
| 4 | Thiophen-2-ylboronic acid | 2-chloro-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 75 |
Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
With the C4-position functionalized, the remaining C2-chloro substituent can be displaced by various nucleophiles, such as primary or secondary amines, via a nucleophilic aromatic substitution reaction. This step allows for the introduction of a second point of diversity in the molecule.
Experimental Protocol: General Procedure for SNAr with Amines
Materials:
-
4-Aryl-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
-
Primary or secondary amine (1.5-2.0 equivalents)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or n-Butanol (BuOH)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Sealed reaction tube or round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
In a sealed tube, dissolve the 4-aryl-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 mmol) in DMF or n-BuOH (5 mL).
-
Add the desired amine (1.5 mmol) and DIPEA (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate or DCM (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 2,4-disubstituted cyclopenta[d]pyrimidine.
Data Presentation: Representative Yields for C2-Amination
| Entry | C4-Aryl Intermediate | Amine | Product | Yield (%) |
| 1 | 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Aniline | N-phenyl-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine | 75 |
| 2 | 2-chloro-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Morpholine | 4-(4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)morpholine | 88 |
| 3 | 2-chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Benzylamine | N-benzyl-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine | 81 |
| 4 | 2-chloro-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Piperidine | 2-(piperidin-1-yl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 90 |
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols: 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine as a versatile building block in medicinal chemistry. It includes detailed application notes, experimental protocols for the synthesis of bioactive derivatives, and a summary of their biological activities, with a focus on anticancer agents.
Introduction: A Privileged Scaffold in Drug Discovery
This compound is a heterocyclic compound featuring a fused pyrimidine and cyclopentane ring system. The two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring serve as key functional handles for introducing diverse substituents through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space and the optimization of pharmacological properties.
The rigid cyclopentane ring fused to the pyrimidine core imparts a specific conformational constraint to the molecules, which can be advantageous for binding to biological targets with high affinity and selectivity. The pyrimidine scaffold itself is a well-established pharmacophore found in numerous approved drugs, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinases.[1]
Derivatives of this compound have shown promise in various therapeutic areas, most notably in oncology as kinase inhibitors.
Applications in Medicinal Chemistry: Targeting Cancer Signaling Pathways
The primary application of this scaffold lies in the development of potent and selective inhibitors of key proteins involved in cancer progression. The dichloro-substituted pyrimidine core allows for sequential and regioselective displacement of the chlorine atoms, enabling the synthesis of a wide array of derivatives.
2.1. Inhibition of KRAS-G12D Mutant Oncogene
The KRAS oncogene, particularly with the G12D mutation, is a major driver in several difficult-to-treat cancers, including pancreatic and colorectal cancers.[1] Derivatives of aza-bicyclic pyrimidines have been designed and synthesized as inhibitors of this challenging target.
2.2. Inhibition of PIM-1 Kinase
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and drug resistance. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 inhibitors, inducing apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative compounds derived from pyrimidine scaffolds, highlighting their potential as anticancer agents.
Table 1: Antiproliferative Activity of KRAS-G12D Inhibitors [1]
| Compound ID | Panc-1 (KRAS-G12D) IC50 (µM) | HCT116 (KRAS-G13D) IC50 (µM) | A549 (WT) IC50 (µM) |
| 10c | 1.40 | >10 | 6.89 |
| 10k | 2.22 | >10 | >10 |
Table 2: PIM-1 Kinase Inhibitory Activity [2]
| Compound ID | PIM-1 IC50 (nM) | % Inhibition |
| 4 | 11.4 | 97.8 |
| 6 | 34.6 | 89.6 |
| 10 | 17.2 | 94.6 |
| 11 | 21.4 | 92.1 |
| Staurosporine | 16.7 | 95.6 |
Table 3: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines [2]
| Compound ID | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 4 | 0.57 | 1.13 |
| 11 | 1.31 | 0.99 |
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and final compounds, based on published literature.
4.1. General Synthesis of 4-Substituted-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Derivatives
This protocol describes the selective substitution at the C4 position of the pyrimidine ring.
-
Materials: this compound, desired amine nucleophile (e.g., 3-Hydroxymethyl-1-Boc-piperazine), Diisopropylethylamine (DIEA), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add the desired amine (1.0 eq) and DIEA (2.0 eq) to the solution.
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a liquid-liquid extraction with ethyl acetate and water.
-
Wash the organic layer with saturated saline solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
4.2. General Synthesis of 2,4-Disubstituted-6,7-dihydro-5H-cyclopenta[d]pyrimidine Derivatives
This protocol outlines the subsequent substitution at the C2 position.
-
Materials: 4-substituted-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine intermediate, second amine nucleophile, solvent (e.g., DMF or isopropanol).
-
Procedure:
-
Dissolve the 4-substituted-2-chloro intermediate (1.0 eq) in a suitable solvent.
-
Add the second amine nucleophile (1.0-1.5 eq).
-
The reaction may proceed at room temperature or require heating (e.g., reflux), depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Work up the reaction mixture, typically involving neutralization with a saturated sodium bicarbonate solution and extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by silica gel column chromatography.
-
4.3. Protocol for CCK-8 Antiproliferative Assay [1]
-
Cell Seeding: Seed cancer cells (Panc1, HCT116, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
4.4. Protocol for PIM-1 Kinase Inhibition Assay [2]
-
Assay Principle: The assay is based on the ability of the compounds to inhibit the phosphorylation of a substrate by the PIM-1 kinase.
-
Procedure:
-
Prepare a reaction mixture containing PIM-1 kinase, the substrate, ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubate the mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.
-
IC50 Calculation: Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts and processes described in this document.
Caption: General synthetic workflow for 2,4-disubstituted derivatives.
References
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 2-Amino-4-Substituted-Cyclopenta[d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 2-amino-4-substituted-cyclopenta[d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and kinase inhibition properties.[1][2] The protocols outlined below are based on established synthetic methodologies, offering a reproducible guide for the preparation of these valuable scaffolds.
Introduction
Cyclopenta[d]pyrimidine derivatives are a class of fused heterocyclic compounds that have garnered considerable attention in drug discovery. The 2-amino-4-substituted scaffold, in particular, serves as a versatile pharmacophore for the development of potent therapeutic agents. These compounds have been investigated for their potential as microtubule targeting agents, inhibitors of insulin-like growth factor-1 receptor (IGF-1R), and cytotoxic agents against various cancer cell lines.[3][4][5] The synthetic routes to these molecules are adaptable, allowing for the introduction of diverse substituents at the 4-position, which significantly influences their biological activity.
Synthetic Methodologies
The preparation of 2-amino-4-substituted-cyclopenta[d]pyrimidines can be achieved through several synthetic strategies. A common and effective method involves a multi-component reaction or a cyclization approach.
Method 1: One-Pot, Three-Component Reaction
A straightforward approach involves the one-pot condensation of cyclopentanone, an aromatic aldehyde, and guanidine hydrochloride.[6] This method allows for the direct synthesis of the cyclopenta[d]pyrimidine core with substitution at the 4-position dictated by the choice of the aromatic aldehyde.
Method 2: Cyclization of 2,5-Bis-(arylmethylidene)cyclopentanones
An alternative two-step method involves the initial synthesis of a 2,5-bis-(arylmethylidene)cyclopentanone intermediate. This intermediate is then cyclized with guanidine hydrochloride in the presence of a base to yield the desired 2-amino-4-substituted-cyclopenta[d]pyrimidine.[6]
Method 3: Stepwise Synthesis from a Precursor
For more complex substitution patterns, a stepwise synthesis can be employed. This often starts with a functionalized cyclopentanone derivative which is then cyclized with a guanidine equivalent, followed by further modifications. For instance, a 4-chloro-cyclopenta[d]pyrimidine intermediate can be synthesized and subsequently reacted with various amines to introduce diversity at the 4-position.[3]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-4-(aryl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidines (General Procedure)[6]
-
To a solution of cyclopentanone (1 mmol) and an appropriate aromatic aldehyde (2 mmol) in absolute ethanol (20 mL), add guanidine hydrochloride (1 mmol).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure 2-amino-4-(aryl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine.
Protocol 2: Synthesis via Cyclization of 2,5-Bis-(arylmethylidene)cyclopentanones (General Procedure)[6]
Step A: Synthesis of 2,5-Bis-(arylmethylidene)cyclopentanone
-
To a stirred solution of cyclopentanone (1 mmol) and the desired aromatic aldehyde (2 mmol) in ethanol, add a catalytic amount of a base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature for 2-4 hours.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
Step B: Cyclization with Guanidine Hydrochloride
-
To a solution of the 2,5-bis-(arylmethylidene)cyclopentanone (1 mmol) in methanol, add guanidine hydrochloride (1 mmol) and sodium methoxide.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a suitable acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Protocol 3: Stepwise Synthesis via a 4-Chlorocyclopenta[d]pyrimidine Intermediate[3]
Step A: Synthesis of the Cyclopenta[d]pyrimidine Core
-
Cyclize a suitable cyclopentanone precursor with acetamidine hydrochloride and potassium tert-butoxide in DMF to afford the initial cyclopenta[d]pyrimidine.[3]
Step B: Chlorination
-
Treat the product from Step A with excess phosphorus oxychloride (POCl₃) to yield the 4-chlorocyclopenta[d]pyrimidine intermediate.[3]
Step C: Nucleophilic Substitution
-
React the 4-chlorocyclopenta[d]pyrimidine with a desired amine in a suitable solvent (e.g., propanol) with a base like triethylamine. Microwave irradiation can be employed to accelerate the reaction.[7]
-
After the reaction is complete, work up the mixture by dispersing it in saturated sodium bicarbonate solution and extracting with an organic solvent like ethyl acetate.[7]
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for synthesized 2-amino-4-substituted-cyclopenta[d]pyrimidine derivatives.
| Compound ID | R Group at Position 4 | Yield (%) | Melting Point (°C) | Biological Activity (IC₅₀) | Target |
| 3a | 4-Chlorophenyl | - | - | - | - |
| 3c | Dichlorophenyl | - | - | Molecular Ion Peak: m/z = 369[6] | - |
| 1 | N-(4-methoxyphenyl)-N-methyl | - | - | 7.0 nM (MDA-MB-435 cells)[3] | Microtubules |
| 3 | N-(4-methylthiophenyl)-N,2-dimethyl | - | - | 4.6 nM (MDA-MB-435 cells)[4] | Microtubules |
| 5 | Metabolite of Compound 3 | - | - | 7.9 nM (MDA-MB-435 cells)[4] | Microtubules |
| 6f | Pyrazole derivative | - | - | 20 nM[5] | IGF-1R |
| 6k | Pyrazole derivative | - | - | 10 nM[5] | IGF-1R |
Note: "-" indicates data not available in the cited sources.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and evaluation of 2-amino-4-substituted-cyclopenta[d]pyrimidine derivatives.
Caption: General workflow for synthesis and evaluation.
Signaling Pathway Inhibition
This diagram depicts a simplified representation of how these derivatives can interfere with cellular signaling pathways, such as those involving receptor tyrosine kinases or microtubule dynamics, leading to an anti-cancer effect.
Caption: Inhibition of oncogenic signaling pathways.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. heteroletters.org [heteroletters.org]
- 3. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis with 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of novel compounds derived from 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine. This versatile building block is a key starting material for the development of various biologically active molecules. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products.[1][2]
Introduction
This compound is a heterocyclic compound containing a pyrimidine ring fused with a cyclopentane ring. The two chlorine atoms at positions 2 and 4 are susceptible to nucleophilic aromatic substitution (SNAr), making this scaffold an excellent starting point for creating diverse libraries of substituted pyrimidines. These derivatives have shown potential in various therapeutic areas, including as anticancer and antimicrobial agents.[3][4][5] Specifically, related disubstituted pyrimidine derivatives have been investigated as cyclooxygenase-2 (COX-2) inhibitors and dihydrofolate reductase (DHFR) inhibitors.[3][4]
Microwave irradiation has emerged as a powerful tool in organic synthesis, enabling rapid and efficient chemical transformations.[6][7] The use of microwave energy can lead to uniform heating of the reaction mixture, often resulting in cleaner reactions with fewer side products compared to conventional heating methods.[2]
Applications in Drug Discovery
Derivatives of the 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold are of significant interest in drug discovery due to their potential to modulate key biological pathways.
Cyclooxygenase-2 (COX-2) Inhibition
Certain 2,4-disubstituted thieno[2,3-d]pyrimidines, structurally related to the cyclopentapyrimidine core, have been identified as selective COX-2 inhibitors.[3] COX-2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Below is a simplified representation of the COX-2 signaling pathway.
Caption: Simplified COX-2 signaling pathway and its inhibition.
Dihydrofolate Reductase (DHFR) Inhibition
Analogues of 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) from various organisms, including Pneumocystis carinii and Toxoplasma gondii.[4] DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.
The following diagram illustrates the workflow for synthesizing and screening DHFR inhibitors.
Caption: Workflow for DHFR inhibitor discovery.
Microwave-Assisted Synthesis Protocols
The following protocols are generalized procedures for the microwave-assisted nucleophilic aromatic substitution on this compound. These can be adapted for various nucleophiles, such as amines, thiols, and alcohols.
Protocol 1: Microwave-Assisted Amination
This protocol describes a general procedure for the mono- or di-amination of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Ethanol (EtOH) or other suitable high-boiling solvent (e.g., n-butanol, DMF)
-
Microwave reactor with sealed reaction vessels
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
In a clean, dry microwave reaction vessel, combine this compound (1.0 eq), the desired amine (1.1 eq for mono-substitution, 2.2 eq for di-substitution), and a suitable solvent such as ethanol (to a concentration of ~0.1 M).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 eq per equivalent of amine), to the mixture.
-
Seal the reaction vessel securely.
-
Place the vessel in the microwave reactor and irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the regioselective C4-arylation of this compound with aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Microwave reactor with sealed reaction vessels
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a microwave reaction vessel, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 15-45 minutes). Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-arylated product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of substituted pyrimidines, based on analogous systems reported in the literature. These should serve as a starting point for optimization.
Table 1: Microwave-Assisted Amination of Dichloropyrimidines
| Entry | Nucleophile (eq) | Base (eq) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Aniline (1.1) | DIPEA (1.1) | EtOH | 120 | 10 | 75-85 |
| 2 | Morpholine (1.1) | DIPEA (1.1) | EtOH | 120 | 10 | 80-90 |
| 3 | Benzylamine (2.2) | K₂CO₃ (2.5) | DMF | 150 | 20 | 70-80 |
| 4 | Piperidine (2.2) | DIPEA (2.5) | n-BuOH | 140 | 15 | 85-95 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction scale.
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Dichloropyrimidines
| Entry | Boronic Acid (eq) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid (1.2) | Pd(PPh₃)₄ (2) | K₂CO₃ (2.0) | Dioxane/H₂O | 120 | 15 | 70-90 |
| 2 | 3-Methoxyphenylboronic acid (1.2) | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 120 | 15 | 72 |
| 3 | 4-Acetylphenylboronic acid (1.2) | Pd(PPh₃)₄ (2) | K₂CO₃ (2.0) | Dioxane/H₂O | 130 | 20 | 65-75 |
| 4 | Thiophene-2-boronic acid (1.2) | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 130 | 20 | 60-70 |
Note: Yields are based on similar 2,4-dichloropyrimidine systems and serve as a general guideline.[8]
Safety Information
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Microwave-assisted reactions are conducted in sealed vessels under pressure. Always follow the manufacturer's instructions for the microwave reactor and never exceed the recommended temperature, pressure, or fill volume for the reaction vessels.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use. This compound is harmful if swallowed and causes serious eye irritation.[9]
References
- 1. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, X-ray Crystallography, and Computational Analysis of 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines as COX-2 Inhibitors and Anticancer Agents | CoLab [colab.ws]
- 4. 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues of trimethoprim as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted solution-phase parallel synthesis of 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine | C7H6Cl2N2 | CID 231331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine. This resource is tailored for researchers, chemists, and drug development professionals seeking to enhance reaction yields and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction yield for this compound consistently low?
A1: Low yields can stem from several factors. The most common culprits include inactive catalyst, degradation of the boronic acid reagent (protodeboronation), suboptimal reaction conditions (base, solvent, temperature), or an oxygen-contaminated reaction atmosphere. The pyrimidine core's electron-deficient nature also makes it a challenging substrate.[1][2][3]
Q2: Which chlorine atom on the pyrimidine ring is more reactive, C2 or C4?
A2: For 2,4-dichloropyrimidines, the C4 position is generally more reactive and favored for the initial Suzuki coupling.[4][5] This regioselectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[5][6] While methods exist to achieve C2 selectivity, standard conditions will predominantly yield the C4-substituted product.[7]
Q3: How can I achieve selective mono-arylation at the C4 position?
A3: Selective mono-arylation is typically achieved by carefully controlling the stoichiometry, using the dichloropyrimidine as the limiting reagent (with 1.0-1.2 equivalents of boronic acid). Lowering the reaction temperature and monitoring the reaction closely to stop it upon consumption of the starting material can prevent the formation of the di-substituted product.[4]
Q4: What is the role of water in the solvent mixture (e.g., dioxane/water)?
A4: Water plays a crucial role in the Suzuki coupling mechanism. It helps to dissolve the inorganic base (like K₂CO₃ or Na₂CO₃) and facilitates the transmetalation step by interacting with the boronic acid and the palladium complex.
Q5: My boronic acid seems to be decomposing during the reaction. How can I prevent this?
A5: Electron-deficient boronic acids are particularly prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][8] To mitigate this, you can:
-
Use fresh, high-purity boronic acid.
-
Employ milder bases like K₃PO₄ or Cs₂CO₃.[2]
-
Use more stable boronic esters, such as pinacol esters or MIDA boronates, which slowly release the boronic acid under the reaction conditions.[9][10]
-
Keep reaction times as short as possible. Microwave-assisted synthesis can be particularly effective here.[5]
Troubleshooting Guide
Problem 1: No Reaction or Very Low Conversion
-
Potential Causes:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. The catalyst may have been deactivated by improper storage or handling.[2]
-
Poor Reagent Quality: The boronic acid may have degraded, or the starting dichloropyrimidine may contain impurities.
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Incorrect Base/Solvent Combination: The chosen base may not be strong or soluble enough in the solvent system to promote the reaction.[4]
-
-
Recommended Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Perform the entire reaction under a positive pressure of an inert gas like Argon or Nitrogen.[3]
-
Use Fresh Reagents: Use a fresh bottle of palladium catalyst and high-purity boronic acid.
-
Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Microwave heating can significantly accelerate the reaction and improve yields.[5]
-
Screen Conditions: Perform small-scale screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).[1][4]
-
Problem 2: Significant Formation of Homocoupled Boronic Acid Byproduct
-
Potential Causes:
-
Recommended Solutions:
-
Rigorous Degassing: Ensure the reaction setup is scrupulously free of oxygen. Use freeze-pump-thaw cycles for degassing solvents if necessary.
-
Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[5]
-
Control Reagent Addition: Add the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low, disfavoring the homocoupling side reaction.
-
Experimental Protocols & Data
Optimized Protocol for C4-Selective Mono-Arylation (Microwave-Assisted)
This protocol is adapted from highly successful methods for the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[5]
Reagents & Materials:
-
This compound
-
Arylboronic Acid (1.1 equiv.)
-
Pd(PPh₃)₄ (0.5 - 2 mol%)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane
-
Deionized Water
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.01 mmol, 1 mol%).
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-20 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-aryl-6,7-dihydro-5h-cyclopenta[d]pyrimidine.
Data Summary: Influence of Reaction Parameters on Yield
The following table summarizes typical conditions and their impact on the Suzuki coupling of dichloropyrimidines, providing a baseline for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome / Comment |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ + XPhos | Pd(PPh₃)₄ is a robust, common choice for high yields.[5] PdCl₂(dppf) is also effective. Buchwald-Hartwig type ligands like XPhos are excellent for challenging couplings.[11] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₂CO₃ is a standard, effective base.[5] K₃PO₄ and Cs₂CO₃ are stronger and can be beneficial for less reactive substrates or to minimize protodeboronation.[1][2] |
| Solvent | 1,4-Dioxane / H₂O | Toluene / EtOH / H₂O | DMF / H₂O | Dioxane/water is a very common and effective mixture.[5] The addition of ethanol can sometimes improve reactivity.[4] DMF is a more polar aprotic option. |
| Temperature | 80 - 100 °C (Conventional) | 100 - 120 °C (Microwave) | Room Temperature | Higher temperatures generally increase reaction rates. Microwave heating offers rapid, efficient heating, often leading to higher yields in shorter times.[5] Room temperature couplings are possible with highly active catalyst systems.[12] |
| Yield Range | 60 - 95% | 70 - 99% | Varies | Yields are highly substrate-dependent, but optimized conditions can consistently provide good to excellent results.[4][5] |
Visual Guides
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Overcoming Poor Regioselectivity in Dichloropyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloropyrimidines. The following information is designed to help you navigate the complexities of regioselective reactions involving these versatile heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, making it more electrophilic.[2][4] However, this selectivity can be influenced by a variety of factors, and a mixture of C2 and C4 substituted products is often observed.[2][5][6]
Q2: What factors can influence the C4/C2 selectivity in reactions of 2,4-dichloropyrimidines?
Several factors can significantly impact the regioselectivity of these reactions:
-
Substituents on the Pyrimidine Ring:
-
Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[2][5][6]
-
Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[2][7]
-
A sterically bulky substituent at the C5 position can also influence C4/C2 selectivity.[5][8]
-
-
Nature of the Nucleophile:
-
While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines , can exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[2][7][9]
-
Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with ratios ranging from 1:1 to 4:1.[1][2]
-
Anionic nucleophiles , such as alkoxides, can show a preference for the C2 position in specific cases, like with 2-MeSO2-4-chloropyrimidine, due to hydrogen bonding interactions.[10]
-
-
Reaction Conditions:
-
Catalysis:
-
The use of palladium catalysts , particularly in amination and cross-coupling reactions, can strongly influence regioselectivity.[1][8][11] For example, specific Pd catalysts can favor the formation of the C4-substituted product in amination reactions.[1] Conversely, palladium precatalysts with bulky N-heterocyclic carbene ligands have been developed to achieve C2-selective C-S coupling.[11]
-
Q3: I am getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do?
This is a common issue. Here are a few strategies to improve selectivity and simplify purification:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. Lowering the temperature can sometimes increase selectivity.
-
Change the Order of Reactions: The high C4-selectivity in many cross-coupling and SNAr reactions means the C4-substituent is typically installed before the C2-substituent.[8] Consider if your synthetic route can accommodate this.
-
Employ a Catalyst: For aminations, a palladium catalyst can significantly enhance C4 selectivity.[1] For C-S coupling, specific palladium catalysts can be used to achieve C2 selectivity.[8][11]
-
Modify the Nucleophile: If possible, altering the nucleophile might improve selectivity. For example, using a tertiary amine instead of a secondary amine can favor C2 substitution in some cases.[7][9]
-
Alter the Pyrimidine Substrate: Introducing a directing group, such as a 5-trimethylsilyl group, can be a key strategy to favor amination at the C2 position.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Inactive catalyst (for catalyzed reactions). | 1. Use a stronger nucleophile or add an activating agent. 2. Gradually increase the reaction temperature while monitoring for side products. 3. Screen a variety of solvents and bases. 4. Ensure the catalyst is active and used under an inert atmosphere. |
| Unselective Reaction (Mixture of Products) | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. 2. Reaction is run for too long or at too high a temperature, leading to scrambling. | 1. For SNAr, try different solvent/base combinations (e.g., nBuOH/DIPEA for C4 selectivity).[3] 2. For aminations, consider using a palladium catalyst to enhance C4 selectivity.[1] 3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
| Predominant C2 Substitution When C4 is Desired | 1. Presence of an electron-donating group at C6. 2. Specific nucleophile-substrate interactions favoring C2 attack (e.g., tertiary amines). | 1. If possible, modify the synthetic route to avoid a C6-EDG. 2. For aminations, employ a palladium catalyst with ligands like dppb.[1] 3. For Suzuki couplings, Pd(PPh₃)₄ generally provides good C4 selectivity.[13][14] |
| Predominant C4 Substitution When C2 is Desired | 1. This is the generally favored pathway for many reactions. 2. The chosen catalyst system favors C4 functionalization. | 1. For SNAr with amines, consider using a tertiary amine nucleophile, especially with a C5-EWG.[7][9] 2. For C-S coupling, use a palladium precatalyst with a bulky N-heterocyclic carbene ligand.[11] 3. For aminations, using a 5-trimethylsilyl-2,4-dichloropyrimidine substrate can direct the reaction to the C2 position.[12] |
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine[1]
| Entry | Amine | Conditions | C4:C2 Ratio | Yield (%) |
| 1 | Morpholine | A: K₂CO₃, DMAc, rt, 1 h | 80:20 | 95 |
| 2 | Morpholine | B: Pd(OAc)₂/dppb, LiHMDS, THF, 0 °C, 1 h | >99:1 | 98 |
| 3 | N-Methylaniline | A: i-Pr₂NEt, BuOH, 125 °C, 24 h | 70:30 | 90 |
| 4 | N-Methylaniline | B: Pd(OAc)₂/dppb, LiHMDS, THF, -60 °C, 0.5 h | 97:3 | 99 |
| 5 | Aniline | A: i-Pr₂NEt, BuOH, 125 °C, 24 h | 70:30 | 85 |
| 6 | Aniline | B: No catalyst, LiHMDS, THF, -60 °C, 0.5 h | 91:9 | 95 |
Table 2: Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine[13]
| Entry | Boronic Acid | Solvent System | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Toluene/Ethanol/Water | 55 | 12 | 2-Chloro-4-phenylpyrimidine | 51 |
| 2 | 4-Methoxyphenylboronic acid | Toluene/Ethanol/Water | 55 | 12 | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 75 |
| 3 | 4-Fluorophenylboronic acid | Toluene/Ethanol/Water | 55 | 12 | 2-Chloro-4-(4-fluorophenyl)pyrimidine | 68 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4 Suzuki Coupling of 2,4-Dichloropyrimidine[13]
-
Reaction Setup: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in a mixture of toluene, ethanol, and water.
-
Degassing: Degas the solution for five minutes with argon.
-
Reagent Addition: Add the arylboronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.027 equiv), and potassium carbonate (3.0 equiv) to the reaction vessel.
-
Reaction: Stir the reaction mixture at 55 °C for 12 hours.
-
Workup: Partition the resulting crude product between water and ethyl acetate. Dry the organic layer with anhydrous magnesium sulfate and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Regioselective C4 Palladium-Catalyzed Amination[1]
-
Amine-Base Premixing: In a separate flask, premix the secondary amine (1.1 equiv) with LiHMDS (1.1 equiv, 1 M in THF).
-
Reaction Setup: To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂/dppb, 1-2 mol%) in THF at the desired temperature (e.g., -20 °C), add the premixed amine/LiHMDS solution.
-
Reaction: Stir the reaction for 1 hour.
-
Quenching and Workup: Quench the reaction with aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the product by chromatography.
Visualizations
Caption: Factors influencing regioselectivity in dichloropyrimidine reactions.
Caption: A workflow for troubleshooting poor regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Cyclopenta[d]pyrimidine Analogs
Welcome to the technical support center for the synthesis of cyclopenta[d]pyrimidine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of cyclopenta[d]pyrimidine analogs, focusing on common side reactions and strategies to mitigate them.
Q1: I am observing a low yield of my desired 2-amino-cyclopenta[d]pyrimidine product in a one-pot multicomponent reaction of cyclopentanone, an aromatic aldehyde, and guanidine. What are the likely side reactions?
A1: Low yields in this multicomponent synthesis can often be attributed to several competing side reactions and incomplete conversions. The primary concerns are the formation of incompletely cyclized intermediates and alternative cyclization products.
Troubleshooting Strategies:
-
Incomplete Cyclization: The initial Michael addition of guanidine to the intermediate 2,5-bis(arylmethylidene)cyclopentanone may not proceed to full cyclization, resulting in open-chain adducts.
-
Catalyst Choice: The use of a Brønsted or Lewis acid catalyst can facilitate the final cyclization and dehydration steps.[1]
-
Reaction Time and Temperature: Some cyclizations are slow and may require extended reaction times or a moderate increase in temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal conditions.[1]
-
-
Formation of Alternative Heterocycles: Depending on the reaction conditions, particularly temperature, alternative reaction pathways can become competitive. For instance, a Hantzsch-type dihydropyridine byproduct, often highly fluorescent, can form from the reaction of two equivalents of the β-dicarbonyl intermediate with the aldehyde and ammonia (which can be generated from the decomposition of urea or guanidine at higher temperatures).
-
Temperature Control: Lowering the reaction temperature can significantly reduce the formation of such byproducts.[2]
-
-
Dimroth Rearrangement: Fused pyrimidine systems can sometimes undergo a Dimroth rearrangement, which is an isomerization where endocyclic and exocyclic nitrogen atoms exchange places. This can lead to a mixture of isomeric products that are difficult to separate.
-
pH Control: The Dimroth rearrangement is often catalyzed by acid or base. Careful control of the reaction pH can help to minimize this side reaction.[3]
-
Spectroscopic Analysis: Isomeric byproducts can often be identified by NMR spectroscopy, as the chemical shifts of the protons on the pyrimidine ring can differ between isomers.[3]
-
-
Purity of Reactants: Impurities in the starting materials, especially the aldehyde or guanidine, can inhibit the reaction or lead to the formation of side products. Ensure all reactants are of high purity.
Q2: My crude product is difficult to purify, and I suspect the presence of multiple byproducts. How can I identify them?
A2: The identification of byproducts is crucial for optimizing your reaction. A combination of chromatographic and spectroscopic techniques is recommended.
Identification Protocol:
-
Chromatographic Separation: Isolate the suspected byproducts from the reaction mixture using column chromatography or preparative TLC.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the isolated byproducts. Incompletely cyclized intermediates will show characteristic signals for open-chain structures, while isomeric products from rearrangements may exhibit subtle differences in chemical shifts compared to the desired product.
-
Mass Spectrometry (MS): Obtain the mass spectrum of each byproduct to determine its molecular weight, which can help in proposing its structure.
-
Q3: What are the key experimental parameters to control to maximize the yield of the desired cyclopenta[d]pyrimidine analog?
A3: Optimizing the following parameters is critical for a successful synthesis with minimal side reactions:
-
Stoichiometry of Reactants: While a 1:2:1 molar ratio of cyclopentanone, aromatic aldehyde, and guanidine is often used in the initial setup, slight adjustments to the amount of guanidine may improve yields.
-
Catalyst: The choice and concentration of the catalyst are crucial. While some reactions proceed without a catalyst, others benefit from the addition of a mild acid or base.
-
Solvent: The polarity of the solvent can significantly impact the reaction rate and the solubility of intermediates and products. Ethanol or methanol are commonly used.
-
Temperature: As mentioned, temperature plays a critical role in controlling the selectivity between the desired product and potential byproducts. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Order of Addition: In some cases, the order in which the reactants are added can influence the outcome of the reaction. For instance, pre-mixing the cyclopentanone and aldehyde before adding the guanidine might be beneficial.
Data Presentation
While specific quantitative data for side reactions in cyclopenta[d]pyrimidine synthesis is not extensively reported in the literature, the following table provides a general overview of the impact of temperature on the yield of the desired product versus a common byproduct in a related pyrimidine synthesis (Biginelli reaction), which can serve as a guiding principle.
| Temperature (°C) | Desired Product Yield (%) | Hantzsch DHP Byproduct Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
| Note: Yields are approximate and can vary based on specific substrates and catalysts.[2] |
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of 2-Amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidines
This protocol is based on a reported multicomponent condensation reaction.[4]
Materials:
-
Cyclopentanone (1 mmol)
-
Aromatic aldehyde (2 mmol)
-
Guanidine hydrochloride (1 mmol)
-
Sodium methoxide (as catalyst, if required)
-
Methanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve cyclopentanone (1 mmol), the aromatic aldehyde (2 mmol), and guanidine hydrochloride (1 mmol) in methanol.
-
If a catalyst is used, add a catalytic amount of sodium methoxide.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-amino-cyclopenta[d]pyrimidine derivative.
Visualizations
Signaling Pathways and Experimental Workflows
References
Optimization of reaction conditions for 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine amination
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the amination of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. The guidance is based on established principles for the amination of dichloropyrimidines and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of 2,4-dichloropyrimidines?
There are two primary methods for the amination of 2,4-dichloropyrimidines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of method depends on the nucleophilicity of the amine and the desired regioselectivity.
Q2: Which chlorine atom is more reactive in 2,4-dichloropyrimidines?
In general, the chlorine at the C4 position is more reactive towards nucleophilic attack than the chlorine at the C2 position.[1][2][3] This is due to the electronic properties of the pyrimidine ring. However, the regioselectivity can be influenced by the reaction conditions, the nature of the nucleophile, and the presence of substituents on the pyrimidine ring.[1][2]
Q3: How can I control the regioselectivity of the amination (C4 vs. C2)?
Controlling regioselectivity is a key challenge. Here are some factors to consider:
-
Steric Hindrance: Bulky amines may preferentially react at the less sterically hindered C4 position.
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the C4/C2 ratio.[1] A systematic screening of these parameters is often necessary.
-
Catalyst and Ligand: In Palladium-catalyzed reactions, the choice of phosphine ligand can have a profound effect on regioselectivity.[4][5]
Q4: What are common side reactions, and how can they be minimized?
Common side reactions include:
-
Di-amination: Reaction at both chloro positions. To minimize this, use a controlled stoichiometry of the amine (e.g., 1.0-1.2 equivalents) and lower reaction temperatures.
-
Hydrolysis: If water is present, the chloro groups can be hydrolyzed to hydroxyl groups. Using anhydrous solvents and reagents is crucial to prevent this.[4]
-
Solvolysis: In alcohol-based solvents, the corresponding alkoxide can act as a nucleophile, leading to alkoxy-substituted byproducts.[4][6] Consider using aprotic solvents like dioxane, THF, or DMF.[4]
-
Oligomerization: This can be an issue, particularly in Palladium-catalyzed reactions, leading to complex mixtures.[5] Using a higher equivalent of the amine can sometimes favor the desired mono-aminated product.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient reaction temperature. | For SNAr, higher temperatures (e.g., up to 140°C in DMF) may be needed. For Pd-catalyzed reactions, a typical range is 80-120°C, but optimization is key.[4] |
| Inappropriate base. | For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig, stronger bases like NaOtBu or LiHMDS are often used.[4] | |
| Poor catalyst/ligand combination (for Pd-catalyzed reactions). | Screen a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, DavePhos, BINAP).[4][5] | |
| Insufficient amine equivalents. | An excess of the amine (e.g., 2-4 equivalents) can sometimes improve yields, especially in Pd-catalyzed reactions.[4][5] | |
| Formation of Multiple Side Products | Di-heteroarylation/Oligomerization. | In Pd-catalyzed reactions, this can be problematic. Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the desired product. Adjusting the catalyst and ligand system can also help.[5] |
| Solvolysis products. | If using alcohol-based solvents, switch to a non-alcoholic solvent like dioxane or toluene.[4] | |
| Hydrolysis of chloro-substituent. | Ensure the use of anhydrous solvents and reagents.[4] | |
| Poor Regioselectivity (mixture of C2 and C4 isomers) | Non-optimized reaction conditions. | Systematically screen solvents, bases, and temperatures to find the optimal conditions for the desired isomer.[1] |
| Steric and electronic effects. | The inherent electronic properties of the pyrimidine ring favor C4 substitution. However, bulky amines may further enhance this preference. Quantum mechanics calculations can help predict selectivity.[2] | |
| Catalyst control (for Pd-catalyzed reactions). | The ligand used in a palladium-catalyzed reaction can significantly influence regioselectivity. A thorough ligand screening is recommended.[4] |
Experimental Protocols
General Protocol for SNAr Amination
This is a general starting protocol and should be optimized for the specific amine.
-
Preparation: To a flame-dried reaction vessel, add this compound (1.0 eq.), the amine (1.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add an anhydrous aprotic solvent (e.g., DMF, dioxane, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-140°C) and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol requires careful exclusion of air and moisture.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%) to a flame-dried reaction vessel.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq.), this compound (1.0 eq.), and the amine (1.1 eq.).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 80-120°C) for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as for the SNAr reaction.
Data Presentation
The following tables summarize common conditions used for the amination of analogous dichloropyrimidines and can serve as a starting point for optimization.
Table 1: SNAr Amination Conditions for Dichloropyrimidine Analogs
| Amine Type | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Secondary Aliphatic | K₂CO₃ | DMAc | Room Temp | Moderate | [1] |
| Anilines | i-Pr₂NEt | BuOH | 125 | Moderate | [1] |
| Adamantane-containing | - | - | - | 60-95% | [5] |
Table 2: Buchwald-Hartwig Amination Conditions for Dichloropyrimidine Analogs
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | dppb | LiHMDS | THF | -20 to 0 | [1] |
| Pd(dba)₂ | DavePhos | K₂CO₃ | Dioxane | 100 | [5] |
| Pd(dba)₂ | BINAP | K₂CO₃ | Dioxane | 100 | [5] |
| Pd(dba)₂ | Ph-JosiPhos | NaOtBu | Toluene | 100 | [5] |
Visualizations
Caption: General experimental workflow for amination reactions.
Caption: Troubleshooting decision tree for amination optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for C-C Bond Formation with 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Welcome to the technical support center for catalyst selection in C-C bond formation reactions involving 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing C-C cross-coupling reactions with this compound?
A1: The main challenges with this substrate are primarily centered around regioselectivity and catalyst efficiency.
-
Regioselectivity: The substrate has two distinct chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions due to the electronic properties of the pyrimidine ring.[1][2] Achieving selective substitution at the C2 position is a significant challenge and requires specific catalytic systems.[2][3]
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.
-
Substrate Reactivity: As a chloroarene, this compound is generally less reactive than the corresponding bromo or iodo derivatives, which may necessitate more forcing reaction conditions or highly active catalysts.
Q2: Which cross-coupling reaction is most suitable for my needs with this substrate?
A2: The choice of reaction depends on the desired carbon-carbon bond to be formed:
-
Suzuki-Miyaura Coupling: This is the most versatile and widely reported method for forming C-C bonds with dichloropyrimidines, particularly for introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[1][4]
-
Heck Reaction: Suitable for forming C-C bonds with alkenes to introduce vinyl substituents.[5][6]
-
Sonogashira Coupling: The method of choice for forming C-C bonds with terminal alkynes, leading to the synthesis of alkynylated pyrimidines.[7][8][9]
Q3: How can I control the regioselectivity to favor substitution at the C4 position?
A3: C4-selectivity is the generally favored outcome. To enhance this selectivity, consider the following:
-
Standard Palladium Catalysts: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often provide good C4 selectivity.[1]
-
Ligand-Free Conditions: "Jeffery" conditions, which are ligand-free, have been shown to significantly enhance C4 selectivity, achieving ratios greater than 99:1 in some cases.[10][11][12]
-
Specific Ligands: While many ligands can be used, some, like IPr (an N-heterocyclic carbene), in combination with a suitable palladium source (e.g., Pd(PEPPSI)(IPr)), have been optimized for high C4-selectivity in related systems.[11]
Q4: Is it possible to achieve C2-selective C-C coupling?
A4: While challenging, achieving C2 selectivity is possible. Recent research has shown that the choice of ligand is critical. Although most work on inverted selectivity has focused on C-S coupling, the principles can be applied to C-C coupling. The use of palladium precatalysts with very bulky N-heterocyclic carbene (NHC) ligands has been demonstrated to favor C2-selective C-S coupling of 2,4-dichloropyrimidine.[3][13] This suggests that a similar strategy could be effective for C-C coupling reactions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst | Use a fresh batch of catalyst or a more stable precatalyst. Ensure proper inert atmosphere techniques to prevent catalyst decomposition. |
| Low reactivity of the substrate | Increase the reaction temperature. Consider switching to a more active catalyst system, such as one with a bulky electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. | |
| Poor quality of reagents | Ensure reagents, especially boronic acids in Suzuki coupling, are pure and dry. Impurities can inhibit the catalyst. | |
| Poor Regioselectivity | Sub-optimal catalyst system | For C4 selectivity, try ligand-free "Jeffery" conditions or a standard Pd(PPh₃)₄ catalyst. For potential C2 selectivity, screen bulky NHC ligands.[3][10][11][12] |
| Reaction temperature too high | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration. | |
| Formation of Side Products | Homocoupling of the coupling partner (e.g., boronic acid) | This is common in Suzuki reactions. Ensure the reaction is thoroughly degassed to remove oxygen. Using a slight excess of the dichloropyrimidine substrate can also help. |
| Decomposition of the starting material | The substrate or product may be unstable under the reaction conditions. Consider using a milder base or lowering the reaction temperature. | |
| Difficulty in Product Isolation | Emulsion formation during workup | This can occur with certain solvent and base combinations. Try adding brine to the aqueous layer or filtering the mixture through celite. |
| Co-elution with catalyst residues | Purification by column chromatography may be challenging. Consider a catch-and-release purification strategy or recrystallization if the product is a solid. |
Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with various boronic acids, which can serve as a starting point for optimizing reactions with this compound.
Table 1: C4-Selective Suzuki-Miyaura Coupling with Phenylboronic Acid
| Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [1] |
| Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 92 | [1] |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 65 | [1] |
Table 2: Influence of Ligands on Regioselectivity (Related Dichloropyridine System)
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | C4:C2 Selectivity | Reference |
| Pd(PEPPSI)(IPr) | Cs₂CO₃ | Dioxane | 100 | 10.4 : 1 | [11] |
| Ligand-free ("Jeffery") | Na₂CO₃ | Toluene/H₂O | 100 | >99 : 1 | [11][12] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for 2,4-dichloropyrimidine and is expected to be a good starting point for this compound.[1]
-
To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol).
-
Add a solvent mixture of 1,4-dioxane (8 mL) and water (4 mL).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.005 mmol, 0.5 mol%).
-
Seal the vial and degas the mixture by bubbling argon through it for 15 minutes.
-
Place the vial in a microwave reactor and heat to 100 °C for 15 minutes.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction
This is a general protocol for the Heck reaction and may require optimization for the specific substrate.[5][6]
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., DMF, NMP, or acetonitrile) and a base (e.g., triethylamine, 1.5 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This is a general protocol for the Sonogashira coupling and may require optimization.[7][8][9]
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2 mmol) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Catalyst selection workflow for C-C bond formation.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Disubstituted Cyclopenta[d]pyrimidine Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,4-disubstituted cyclopenta[d]pyrimidine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of isomeric impurities I can expect in the synthesis of 2,4-disubstituted cyclopenta[d]pyrimidines?
A1: A frequent isomeric impurity in the synthesis of fused pyrimidines is the product of a Dimroth rearrangement. This is an intramolecular rearrangement where an endocyclic and an exocyclic nitrogen atom, along with their substituents, exchange places.[1] This often results in a thermodynamically more stable, yet undesired, isomer that can be challenging to separate due to similar polarities to the target compound.[1] Other potential impurities include constitutional isomers arising from different cyclization pathways.
Q2: How should I assess the purity of my crude product and the success of the purification?
A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the ratio of isomers and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can help in identifying the structure of the isomers and detecting any residual solvents or starting materials. Mass spectrometry will confirm the molecular weight of the desired product and impurities. For a quick qualitative check, Thin Layer Chromatography (TLC) can be very effective in visualizing the separation of different components in a mixture.
Q3: What are the primary methods for purifying 2,4-disubstituted cyclopenta[d]pyrimidine isomers?
A3: The two most common and effective methods are High-Performance Liquid Chromatography (HPLC) and recrystallization. HPLC, particularly preparative HPLC, offers high-resolution separation of isomers. Recrystallization is a cost-effective method for purification, especially when the isomeric impurity is present in a smaller amount and has different solubility properties. For particularly challenging separations, advanced techniques like Centrifugal Partition Chromatography (CPC) can be considered as it avoids a solid stationary phase, preventing irreversible adsorption.
Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?
A4: For compounds that are exclusively soluble in high-boiling point solvents, anti-solvent vapor diffusion is a highly effective crystallization technique.[2] In this method, the compound is dissolved in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container holding a more volatile anti-solvent (a solvent in which your compound is insoluble, such as dichloromethane, diethyl ether, or pentane).[2] The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of your compound and promoting gradual crystal growth.[2]
Q5: What should I consider when choosing between normal-phase and reverse-phase HPLC?
A5: The choice depends on the polarity of your isomers. Reverse-phase HPLC (with columns like C18 or C8) is generally the first choice for many organic molecules. However, normal-phase chromatography can offer better selectivity for some isomers. If your isomers have very similar polarity in a reverse-phase system, exploring normal-phase chromatography with a mobile phase of hexane and ethyl acetate or isopropanol could provide the necessary resolution.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation of Isomers | Inappropriate mobile phase composition. | Systematically vary the solvent ratios in your mobile phase. For complex mixtures, a gradient elution may provide better resolution than an isocratic method. |
| Incorrect column selection. | For chiral isomers, a chiral stationary phase (CSP) is essential. For non-chiral isomers, a high-resolution reverse-phase column (e.g., C18 or C8) with a small particle size is recommended. | |
| Column overloading. | Reduce the sample load. Overloading can lead to peak broadening and co-elution of closely related compounds. | |
| Peak Tailing or Fronting | Incompatible sample solvent. | Dissolve the sample in the mobile phase if possible. If a stronger solvent is necessary, inject a smaller volume. |
| Column degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Secondary interactions with the stationary phase. | For basic compounds, adding a small amount of a modifier like triethylamine (TEA) to the mobile phase can improve peak shape. For acidic compounds, adding an acid like trifluoroacetic acid (TFA) can be beneficial. | |
| Low Recovery of Purified Isomers | Irreversible adsorption to the stationary phase. | If using a silica-based column, consider switching to a polymer-based column. Alternatively, Counter-Current Chromatography (CCC) which lacks a solid support, can be an option. |
| Compound degradation on the column. | If your compound is unstable under acidic or basic conditions, ensure the mobile phase pH is within its stability range. |
Crystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form After Cooling | The solution is not supersaturated. | Re-heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool slowly again.[2] |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent. Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2] Experiment with different solvents or solvent mixtures. | |
| Nucleation is inhibited. | 1. Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[2] 2. Seeding: Add a "seed crystal" of the pure compound to initiate crystallization.[2] | |
| "Oiling Out" - Formation of an Oil Instead of Crystals | High solubility in the chosen solvent. | Try a solvent in which the compound is less soluble.[2] |
| Cooling the solution too rapidly. | Allow the solution to cool at a slower rate. Insulating the flask by covering it with an inverted beaker can help.[2] | |
| Presence of impurities. | Purify the material further using column chromatography before attempting recrystallization. | |
| Formation of a Potentially Toxic Solvatomorph | The crystallization solvent is incorporated into the crystal lattice. | A toxic solvatomorph of pyrimethamine was found to be the product from methanol recrystallization.[3] It is crucial to characterize the recrystallized product using techniques like X-ray diffraction and thermal analysis to ensure the solvent has not formed a stable solvate. If a solvate forms, try a different crystallization solvent. |
Experimental Protocols
General Protocol for HPLC Purification of 2,4-Disubstituted Cyclopenta[d]pyrimidine Isomers
-
Analytical Method Development:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). If chiral separation is needed, use a chiral column (e.g., Chiralcel® OD-H).
-
Mobile Phase Screening: Begin with a mobile phase of acetonitrile and water, both with 0.1% formic acid or trifluoroacetic acid. Run a gradient from 5% to 95% acetonitrile over 20-30 minutes to determine the approximate elution time of your isomers.
-
Optimization: Based on the initial screening, optimize the gradient or switch to an isocratic method to achieve baseline separation of the isomers.
-
-
Preparative HPLC Scale-Up:
-
Column: Use a preparative column with the same stationary phase as the optimized analytical method.
-
Sample Preparation: Dissolve the crude product in a suitable solvent, ideally the mobile phase, and filter it through a 0.45 µm filter.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peaks of the desired isomers.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified isomer.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane) to each tube.
-
A good solvent will dissolve the compound when heated but not at room temperature. Common solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone.[2]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: A general workflow for the purification of 2,4-disubstituted cyclopenta[d]pyrimidine isomers.
Caption: A decision tree to aid in selecting the appropriate purification method for isomers.
References
Troubleshooting failed reactions with 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine. The following sections address common issues encountered during nucleophilic aromatic substitution (SNAr) and other reactions involving this compound.
Troubleshooting Failed Reactions
Reactions involving this compound can be sensitive to various factors, leading to low yields, side product formation, or complete reaction failure. This guide provides a structured approach to troubleshooting common problems.
Problem 1: Low or No Conversion to the Desired Product
Possible Causes and Solutions
| Cause | Recommended Action |
| Insufficient Reagent Reactivity | - Nucleophile: If using a neutral nucleophile (e.g., amine, alcohol), consider converting it to its more reactive anionic form (amide, alkoxide) with a suitable base. - Leaving Group: While chlorine is a good leaving group, in some cases, a more reactive halide (e.g., fluorine) might be necessary if synthetically accessible. |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for product formation and decomposition. |
| Improper Solvent Choice | - Use polar aprotic solvents like DMF, DMSO, or NMP to enhance the reactivity of anionic nucleophiles. Protic solvents can solvate the nucleophile, reducing its efficacy. |
| Presence of Water | - Ensure all reagents and solvents are anhydrous. The presence of water can lead to hydrolysis of the starting material, forming undesired hydroxy-pyrimidines. |
Problem 2: Formation of a Mixture of Regioisomers (C2 and C4 Substitution)
The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack. However, the fused cyclopentane ring in this compound can influence the electronic distribution, potentially leading to a loss of selectivity.
Strategies to Enhance Regioselectivity
| Desired Isomer | Recommended Strategy |
| C4-Substituted Product | - Use non-polar, aprotic solvents. - Carefully select the base and counter-ion, as they can influence the site of attack. |
| C2-Substituted Product | - Introduction of an electron-donating group at a neighboring position (if the synthesis allows) can sometimes shift the selectivity towards the C2 position.[1] |
A logical workflow for troubleshooting regioselectivity issues is presented below:
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 3: Formation of Byproducts
Common Byproducts and Their Prevention
| Byproduct | Formation Mechanism | Prevention Strategy |
| Hydroxy-pyrimidine | Hydrolysis of the chloro-substituent by trace amounts of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Bis-substituted Product | Reaction of the mono-substituted product with another equivalent of the nucleophile. | Use a stoichiometric amount of the nucleophile or a slight excess. Monitor the reaction progress carefully and stop it once the desired mono-substituted product is formed. |
| Dimerization/Polymerization | Can occur at high temperatures or in the presence of strong bases. | Optimize the reaction temperature and consider using a milder base. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order of the two chlorine atoms in this compound?
A1: For most 2,4-dichloropyrimidines, the chlorine at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1] This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4. However, the electronic and steric effects of the fused cyclopentane ring can influence this selectivity.
Q2: My reaction is very slow. What are the first troubleshooting steps I should take?
A2: If your reaction is sluggish, first ensure that your reagents and solvents are pure and anhydrous. Then, consider gradually increasing the reaction temperature. If the reaction still does not proceed, using a stronger base to generate a more potent nucleophile or switching to a more polar aprotic solvent like DMSO or DMF can be effective.
Q3: I am observing the formation of a significant amount of a byproduct with a mass corresponding to the hydrolysis of one chlorine atom. How can I avoid this?
A3: This byproduct is likely the corresponding hydroxy-pyrimidine, formed by the reaction of your starting material with water. To prevent this, it is crucial to work under strictly anhydrous conditions. Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven before use and cool it under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I selectively substitute the chlorine at the C2 position?
A4: Achieving C2 selectivity can be challenging but is sometimes possible. In some dichloropyrimidine systems, the presence of an electron-donating group at the C6 position can favor C2 substitution.[1] For the cyclopentapyrimidine system, this would be a substituent on the fused ring. Another approach that has been successful in other dichloropyrimidine systems is the use of tertiary amine nucleophiles, which can show excellent C2 selectivity.[2]
Experimental Protocols
General Protocol for Nucleophilic Amination at the C4-Position
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add DIPEA or TEA (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Reaction Mechanisms
The core reaction of this compound is the Nucleophilic Aromatic Substitution (SNAr). The general mechanism is depicted below:
Caption: General mechanism for SNAr at the C4 position.
References
Technical Support Center: Enhancing C2-Position Reactivity in Dichloropyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dichloropyrimidines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to enhance the reactivity of the C2-chloro position.
Frequently Asked Questions (FAQs)
Q1: What is the typical order of reactivity for the chloro-positions in 2,4-dichloropyrimidine?
In both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the generally observed order of reactivity is C4 > C2. The C5 position is significantly less reactive.[1][2][3] This preference for C4 substitution is attributed to the electronic properties of the pyrimidine ring.[3]
Q2: Under what conditions can I achieve selective substitution at the C2 position in a nucleophilic aromatic substitution (SNAr) reaction?
Achieving C2 selectivity in SNAr reactions often requires specific substrate modifications or reaction conditions:
-
Electron-Donating Groups (EDGs) at C6: The presence of a strong electron-donating group, such as -OMe or -NHMe, at the C6 position can reverse the typical regioselectivity and favor nucleophilic attack at the C2 position.[4][5]
-
Tertiary Amine Nucleophiles: For 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, using tertiary amine nucleophiles can lead to excellent C2 selectivity.[6][7]
-
Specific Substrates: Certain substituted pyrimidines exhibit inherent C2 selectivity. For instance, 2-MeSO2-4-chloropyrimidine reacts selectively at the C2 position with alkoxides and formamide anions.[8]
Q3: Is it possible to achieve C2-selective palladium-catalyzed cross-coupling reactions?
Yes, recent advancements have enabled C2-selective cross-coupling reactions, which traditionally favor the C4 position.[9][10] Specifically, C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols has been successfully achieved using palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[10][11][12]
Q4: What factors influence the regioselectivity of reactions with 2,4-dichloropyrimidines?
The selectivity between the C2 and C4 positions is a delicate balance of several factors:
-
Electronic Effects: Substituents on the pyrimidine ring can significantly alter the electron distribution and the relative electrophilicity of the C2 and C4 positions.[4]
-
Steric Hindrance: Bulky substituents at the C5 position can hinder attack at the C4 position, thereby promoting C2 substitution.[4]
-
Nucleophile/Coupling Partner: The nature of the incoming nucleophile or coupling partner plays a crucial role. For instance, tertiary amines show a preference for the C2 position in certain contexts.[6]
-
Catalyst System: In palladium-catalyzed reactions, the choice of ligand is critical. Bulky NHC ligands, for example, can invert the conventional C4 selectivity.[10][11]
-
Reaction Conditions: Solvent, base, and temperature can all influence the regiochemical outcome of the reaction.[2]
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at functionalizing the C2 position of dichloropyrimidines.
Problem 1: My SNAr reaction is exclusively yielding the C4-substituted product.
Potential Causes:
-
Inherent Substrate Reactivity: Unsubstituted 2,4-dichloropyrimidine strongly favors C4 substitution.[3][4]
-
Reaction Conditions Favoring C4 Attack: The chosen solvent and base may not be optimal for promoting C2 reactivity.
Troubleshooting Steps:
-
Modify the Substrate: If feasible, introduce an electron-donating group (e.g., -OCH3) at the C6 position to electronically favor C2 attack.[4][5]
-
Change the Nucleophile: If your synthesis allows, consider using a tertiary amine as the nucleophile, especially if your substrate has a C5 electron-withdrawing group.[6]
-
Screen Solvents: Vary the solvent to investigate potential effects on regioselectivity. Polar aprotic solvents are commonly used for SNAr reactions.
Problem 2: My palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is not C2-selective.
Potential Causes:
-
Conventional Catalyst System: Standard palladium catalysts and ligands (e.g., phosphine-based ligands) typically favor C4 coupling.[9]
-
Competing C4-Selective SNAr: For certain coupling partners, particularly with highly nucleophilic anions, a non-catalyzed SNAr reaction at C4 can outcompete the desired C2-cross-coupling.[9][10]
Troubleshooting Steps:
-
Employ a Specialized Catalyst System: For C-S coupling, switch to a palladium(II) precatalyst with a bulky N-heterocyclic carbene (NHC) ligand.[10][11][12]
-
Optimize Reaction Conditions: Carefully control the temperature. Lower temperatures may suppress the competing SNAr pathway.
-
Control Nucleophile Concentration: For C-S coupling with electron-poor thiophenols, which are more acidic, the concentration of the highly nucleophilic thiolate anion can be minimized by careful choice of base and reaction conditions to reduce C4-SNAr.[9]
Data Presentation
Table 1: Regioselectivity of SNAr Reactions on Substituted 2,4-Dichloropyrimidines
| C6-Substituent | Nucleophile | Predominant Isomer | Reference(s) |
| -H | Various | C4 | [3][4] |
| -OMe | Various | C2 | [4][5] |
| -NHMe | Various | C2 | [4][5] |
Table 2: Catalyst Systems for C2-Selective Cross-Coupling of 2,4-Dichloropyrimidine
| Coupling Type | Coupling Partner | Catalyst System | Predominant Isomer | Reference(s) |
| C-S Coupling | Thiols | Pd(II) precatalyst + bulky NHC ligand | C2 | [10][11] |
| Suzuki | Arylboronic Acids | Pd(PPh3)4 | C4 | |
| Buchwald-Hartwig | Amines | Pd(0)/Pd(II) + phosphine ligands | C4 | [1][9] |
Experimental Protocols
Protocol 1: General Procedure for C2-Selective SNAr with a C6-EDG Substrate
This protocol is a general guideline based on the principles of enhancing C2 reactivity through electronic modification.
Materials:
-
6-alkoxy-2,4-dichloropyrimidine
-
Nucleophile (e.g., amine, alcohol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., K2CO3, Et3N), if required
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 6-alkoxy-2,4-dichloropyrimidine and the anhydrous solvent.
-
Add the nucleophile (typically 1.0-1.2 equivalents).
-
If the nucleophile requires a base for activation, add the base (1.5-2.0 equivalents).
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, depending on the nucleophile's reactivity).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution).
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Characterize the product to confirm C2-substitution.
Protocol 2: C2-Selective C-S Cross-Coupling using a Pd-NHC Catalyst
This protocol is based on the recently developed methods for inverting the selectivity of cross-coupling reactions.
Materials:
-
2,4-dichloropyrimidine
-
Thiol (1.0-1.2 equivalents)
-
Palladium(II) precatalyst with a bulky NHC ligand (e.g., IPr-Pd) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the 2,4-dichloropyrimidine, thiol, palladium precatalyst, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 80-120 °C).
-
Stir the reaction for the required time, monitoring its progress by LC-MS or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the 2-thioether-4-chloropyrimidine product.
Visualizations
Caption: Factors influencing the regioselectivity of SNAr on 2,4-dichloropyrimidines.
Caption: Catalyst control of regioselectivity in Pd-catalyzed cross-coupling reactions.
Caption: A troubleshooting workflow for achieving C2-selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. guidechem.com [guidechem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing impurities in the synthesis of 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine derivatives
Technical Support Center: Synthesis of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Derivatives
Welcome to the technical support center for the synthesis and purification of this compound and its derivatives. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping researchers, scientists, and drug development professionals manage impurities and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in the synthesis of this compound?
A1: The most prevalent impurities are typically related to hydrolysis and incomplete chlorination. These include:
-
Mono-hydroxy impurity: 2-Chloro-4-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine, formed by the hydrolysis of one of the chloro groups.
-
Di-hydroxy impurity: 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione (the starting material or fully hydrolyzed product), which is significantly more polar.
-
Reagent-derived impurities: Residual phosphorus-containing compounds if phosphorus oxychloride (POCl₃) is used as the chlorinating agent.[1]
Q2: My final product shows a lower-than-expected melting point and appears as a sticky solid rather than a crystalline powder. What is the likely cause?
A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of residual solvents or byproducts like the mono-hydroxy impurity can disrupt the crystal lattice, leading to poor solidification. Thorough drying under high vacuum and purification by recrystallization or column chromatography is recommended.
Q3: I am performing a nucleophilic substitution (SNAr) on the dichloropyrimidine core and getting a mixture of products. How can I control the regioselectivity?
A3: Nucleophilic substitution on 2,4-dichloropyrimidines can be challenging, often yielding a mix of C2- and C4-substituted products.[2] Generally, the C4 position is more reactive.[3] To favor substitution at a single position, consider the following:
-
Temperature Control: Lowering the reaction temperature often increases selectivity.
-
Solvent and Base System: The choice of solvent and base can significantly influence the outcome. For instance, using systems like n-butanol with DIPEA has been reported to favor substitution at the C4 position.[3]
-
Steric Hindrance: A bulky nucleophile may preferentially attack the more accessible C4 position.
Q4: How can I minimize the formation of hydrolysis-related impurities during the chlorination reaction with POCl₃?
A4: Hydrolysis is primarily caused by moisture. To minimize it, ensure that all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] It is also critical that the starting material (6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione) is completely dry before adding it to the reaction.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low Yield of Dichloro Product | 1. Incomplete chlorination. 2. Degradation of the pyrimidine ring under harsh conditions.[4] 3. Product loss during aqueous work-up due to hydrolysis. | 1. Increase reaction time or temperature moderately. Ensure sufficient chlorinating agent (e.g., POCl₃) is used. 2. Avoid excessively high temperatures (>120°C). Consider using a catalyst like dimethylaniline if not already present. 3. Perform the work-up quickly with ice-cold water or base and immediately extract the product into an organic solvent. |
| Multiple Spots on TLC Plate | 1. Presence of starting material, mono-hydroxy impurity, and product. 2. Formation of regioisomers in a subsequent substitution reaction.[2][3] | 1. The starting material and hydroxy-impurities are more polar and will have lower Rf values. Use column chromatography for separation. 2. Isomers can be difficult to separate. Optimize reaction conditions (temperature, solvent) for selectivity or use a high-performance chromatography system. |
| Product Purity Decreases After Storage | The product is slowly hydrolyzing due to exposure to atmospheric moisture. | Store the final product in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, and keep it in a cool, dark place. |
| NMR Spectrum Shows Unidentified Signals | 1. Residual phosphorus compounds from the chlorination step.[1] 2. Complex mixture of oligomeric byproducts.[5] | 1. Wash the crude product thoroughly during work-up. A distillation or careful recrystallization can remove these impurities. 2. This may occur with certain substitution reactions. Re-evaluate the reaction stoichiometry and conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method based on the chlorination of the corresponding dione.
-
Preparation: Ensure all glassware is thoroughly oven-dried. Assemble a reflux condenser with a drying tube or nitrogen inlet on a round-bottom flask.
-
Reaction Setup: To the flask, add 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heating: Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or HPLC by carefully quenching a small aliquot.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol or hexane.
Protocol 2: HPLC Method for Purity Analysis
This is a general method for analyzing the purity of the final product and detecting common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: Di-hydroxy impurity (most polar, earliest elution) -> Mono-hydroxy impurity -> 2,4-Dichloro product (least polar, latest elution).
Visual Guides and Workflows
Impurity Formation Pathway
The following diagram illustrates the primary reaction for synthesis and the competing hydrolysis pathway that leads to common impurities.
Caption: Reaction pathway for synthesis and impurity formation.
Troubleshooting Workflow for Impurity Identification
This workflow provides a logical sequence of steps to identify an unknown impurity observed during analysis.
References
- 1. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Reaction Products: A Comparative Guide to NMR and Alternative Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is paramount. In the synthesis of derivatives from 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a versatile scaffold in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool. This guide provides a comparative analysis of NMR with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of its reaction products, supported by experimental data and detailed protocols.
The reaction of this compound with various nucleophiles offers a pathway to a diverse range of substituted analogs. The characterization of these products is crucial to confirm the success of the substitution reaction and to determine the regioselectivity of the process. While NMR provides the most detailed structural information, MS and FTIR offer complementary data that, when used in conjunction, provide a comprehensive analytical workflow.
Comparative Analysis of Spectroscopic Techniques
A combination of spectroscopic methods is often employed for the complete characterization of newly synthesized organic molecules.[1][2] Each technique provides unique insights into the molecular structure.
| Feature | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, and dynamic molecular motion.[3][4] | Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns indicative of structural motifs.[5][6] | Presence of specific functional groups based on vibrational modes of chemical bonds.[7] |
| Strengths | Unparalleled for detailed structural elucidation of isomers. | High sensitivity, provides molecular formula. | Fast, non-destructive, and provides a quick overview of functional groups present. |
| Limitations | Lower sensitivity compared to MS, can be complex to interpret for large molecules. | Does not provide detailed connectivity information on its own, isomers can be difficult to distinguish. | Provides limited information on the overall molecular skeleton and stereochemistry. |
| Sample Requirements | 5-50 mg dissolved in a deuterated solvent.[8] | Microgram to nanogram quantities.[3] | Can be used for solid, liquid, and gas samples.[9] |
NMR Characterization of Reaction Products
The substitution of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring with nucleophiles such as amines leads to significant changes in the NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of each proton in the molecule. Key diagnostic signals for the reaction products include:
-
Aliphatic Protons: The protons on the cyclopentane ring typically appear as multiplets in the range of δ 1.7-3.0 ppm.[10]
-
Amine Protons: The N-H protons of introduced amino groups can appear as broad singlets, and their chemical shift is concentration and solvent-dependent. These peaks can be confirmed by D₂O exchange.
-
Aromatic/Heteroaromatic Protons: If the nucleophile contains aromatic rings, characteristic signals will appear in the aromatic region (δ 7.0-8.5 ppm).
For example, in a hypothetically synthesized 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine, one would expect to see the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to the amino groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule. Key changes upon substitution include:
-
C2 and C4 Carbons: The chemical shifts of the C2 and C4 carbons are highly sensitive to the nature of the substituent. The significant downfield shifts observed for these carbons in the starting material due to the electronegative chlorine atoms will shift upfield upon substitution with less electronegative groups like amines.
-
Aliphatic Carbons: The carbons of the cyclopentane ring will also experience slight shifts in their chemical environment.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted 6,7-dihydro-5H-cyclopenta[d]pyrimidines
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Amino-7-(2-hydroxybenzylidene)-4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine | 1.79 (m, 2H, CH₂), 2.90 (m, 2H, CH₂), 3.6 (br, 2H, NH₂), 5.20 (s, 1H, pyrimidine-H), 7.21-7.70 (m, 10H, Ar-H, NH, =CH), 7.93, 8.73 (2s, 2H, 2OH) | 23.7, 28.3, 54.1, 116.2, 117.2, 119.4, 121.5, 121.8, 123.6, 125.2, 128.1, 128.4, 129.2, 129.8, 133.2, 136.4, 140.3, 154.6, 156.2, 161.5 | [10] |
| 2-Amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine | 1.85 (m, 2H, CH₂), 2.90 (m, 2H, CH₂), 6.70 (s, 2H, NH₂), 7.38-7.60 (m, 8H, Ar-H) | 23.6, 28.4, 56.6, 116.4, 128.7, 128.9, 129.2, 129.8, 132.4, 132.9, 134.4, 135.3, 138.7, 140.2, 153.1, 160.2 | [10] |
Alternative Characterization Techniques
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the reaction products and for gaining structural information through the analysis of fragmentation patterns.[5] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the product, confirming the successful incorporation of the nucleophile and the loss of chlorine atoms.
The fragmentation of pyrimidine derivatives under electron impact (EI) often involves the loss of substituents and cleavage of the pyrimidine and cyclopentane rings.[5] For halogenated pyrimidines, the loss of halogen atoms is a common fragmentation pathway.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12] In the context of this compound reactions, FTIR can be used to:
-
Confirm the presence of N-H stretching vibrations (around 3300-3500 cm⁻¹) after the introduction of amino groups.
-
Observe the disappearance of C-Cl stretching vibrations.
-
Identify other functional groups present in the nucleophile, such as C=O or C≡N.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
If necessary, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations for unambiguous assignment of all signals.[4][13]
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[3]
Data Acquisition (LC-MS/MS):
-
Inject the sample into a liquid chromatograph coupled to a mass spectrometer (LC-MS/MS).[3]
-
Use a suitable chromatographic column (e.g., C18) and mobile phase to separate the analyte from any impurities.
-
Acquire mass spectra using an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive or negative ion mode.[3]
-
Perform fragmentation analysis (MS/MS) on the molecular ion to obtain structural information.
FTIR Spectroscopy
Sample Preparation (for solid samples):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[14]
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
Data Acquisition:
-
Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.[14]
-
Acquire a background spectrum of the empty accessory to subtract atmospheric and instrumental contributions.
Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of reaction products of this compound.
References
- 1. youtube.com [youtube.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. article.sapub.org [article.sapub.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Guide to the Suzuki Coupling of 2,4-Dichloropyrimidines: Reactivity and Regioselectivity
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the various cross-coupling methods, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance. This guide provides a comparative analysis of the reactivity of 2,4-dichloropyrimidines in Suzuki coupling reactions, offering insights into regioselectivity, optimal reaction conditions, and experimental protocols for researchers in organic synthesis and drug discovery.
Core Principle: Regioselectivity in 2,4-Dichloropyrimidines
In the Suzuki coupling of 2,4-dichloropyrimidines, the reaction demonstrates a significant regioselective preference. The coupling predominantly occurs at the C4 position.[1][2][3] This selectivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[1][3] While the C4 position is generally more reactive, the C2 position can undergo coupling under more forcing conditions, enabling the synthesis of di-substituted pyrimidines.[2] It is noteworthy that while unconventional C2-selectivity has been achieved for other cross-coupling reactions like C-S coupling, Suzuki couplings of 2,4-dichloropyrimidine consistently favor the C4 position even under modified conditions.[4]
Comparative Performance Data
The efficiency of the Suzuki coupling of 2,4-dichloropyrimidines is highly dependent on the chosen reaction conditions, including the catalyst, solvent, base, and temperature. The following tables summarize quantitative data from various studies to facilitate a comparison of different approaches.
Table 1: Conventional Suzuki Coupling for Monosubstitution at C4
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 45 | [5] |
| Phenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 | 51 | [2] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 | 84 | [2] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 | 65 | [2] |
Table 2: Microwave-Assisted Suzuki Coupling for Monosubstitution at C4
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 | [1] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 85 | [1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 92 | [1] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 78 | [1] |
Table 3: One-Pot Double Suzuki Coupling
| First Boronic Acid | Second Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 55 then 80 | 12 then 12 | 62 | [2] |
| p-Methoxyphenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 55 then 80 | 12 then 12 | 39 | [2] |
| p-Fluorophenylboronic acid | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 55 then 80 | 12 then 12 | 65 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [1]
-
A microwave vial is charged with 2,4-dichloropyrimidine (0.5 mmol), the respective arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%), and K₂CO₃ (1.5 mmol).
-
A solvent mixture of 1,4-dioxane (4 mL) and water (2 mL) is added.
-
The vial is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at 100 °C for 15 minutes.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for One-Pot Double Suzuki Coupling [2]
-
To a solution of 2,4-dichloropyrimidine (0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL), the first arylboronic acid (0.67 mmol), Pd(PPh₃)₄ (0.018 mmol), and K₂CO₃ (2.01 mmol) are added.
-
The reaction mixture is degassed with argon and then heated at 55 °C for 12 hours.
-
After cooling to room temperature, the second arylboronic acid (0.78 mmol), additional Pd(PPh₃)₄ (0.009 mmol), and K₂CO₃ (2.01 mmol) are added.
-
The mixture is again degassed with argon and heated at 80 °C for 12 hours.
-
The reaction is cooled, and the product is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous MgSO₄ and concentrated.
-
The product is purified by flash column chromatography.
Visualizing the Reaction Pathway and Logic
To better illustrate the processes involved in the Suzuki coupling of 2,4-dichloropyrimidines, the following diagrams are provided.
Caption: Workflow of the Suzuki coupling reaction on 2,4-dichloropyrimidine.
Caption: Comparative reactivity of C4 and C2 positions in 2,4-dichloropyrimidine.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Biological Screening of Novel Cyclopenta[d]pyrimidine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of emerging cyclopenta[d]pyrimidine derivatives. This guide provides a comparative analysis of their performance against various biological targets, supported by experimental data and detailed protocols.
Novel cyclopenta[d]pyrimidine derivatives are emerging as a promising class of compounds with diverse biological activities, showing potential in therapeutic areas such as oncology and neurology. This guide summarizes recent findings on their efficacy as anticancer agents, kinase inhibitors, and receptor modulators, providing a comparative overview to aid in drug discovery and development efforts.
Data Presentation
The biological activities of selected novel cyclopenta[d]pyrimidine and related heterocyclic derivatives are summarized below. The data is presented to facilitate comparison of their potency against different cancer cell lines and protein targets.
Table 1: Anticancer Activity of 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines
A series of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines were evaluated for their cytotoxic effects against the U87-MG human glioblastoma cell line. The preliminary screening was conducted using an MTT assay at concentrations of 10 and 100 μM. Compounds that showed significant inhibition (approximately 50% at 10 μM) were selected for IC50 determination. The top-performing compounds, F2 and F7, exhibited potent anti-glioblastoma activity with IC50 values less than 10 μM[1][2].
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| F2 | U87-MG | < 10 | Cisplatin | - |
| F7 | U87-MG | < 10 | Cisplatin | - |
Table 2: Kinase Inhibitory Activity of a Pyrido[2,3-d]pyrimidine Derivative
A novel cyano pyridopyrimidine compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), was identified as a potent multi-kinase inhibitor. In vitro kinase profiling revealed strong inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5)[3][4][5][6]. This compound induced apoptosis in tumor cells at concentrations ranging from 30-100 nM[3][4][5][6].
| Compound ID | Target Kinase | IC50 (nM) |
| 7x | CDK4/Cyclin D1 | Potent |
| 7x | ARK5 | Potent |
Note: Specific IC50 values for CDK4 and ARK5 were not explicitly provided in the abstract, but the compound was described as a "potent inhibitor."
Table 3: Sigma-1 Receptor Antagonist Activity of a Tetrahydroquinazoline Derivative
The biological evaluation of a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives led to the identification of a potent and selective sigma-1 (σ1) receptor antagonist. The compound, 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline (33), demonstrated nanomolar affinity for the σ1 receptor and high selectivity over the σ2 receptor[7].
| Compound ID | Target Receptor | Kᵢ (nM) | Selectivity (Kᵢ σ2 / Kᵢ σ1) |
| 33 | Sigma-1 (σ1) | 15.6 | > 128 |
| Sigma-2 (σ2) | > 2000 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.
Cytotoxicity Screening: MTT Assay
The anti-proliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (e.g., U87-MG) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the appropriate cell culture medium. The cells are treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is evaluated using in vitro kinase assays.
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well plate format. The reaction mixture includes the target kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations in a suitable reaction buffer.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction mixture is then incubated for a specific time at an optimal temperature (e.g., 30°C).
-
Detection of Kinase Activity: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Employing antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.
Sigma Receptor Binding Assay
The binding affinity of compounds to sigma-1 (σ1) and sigma-2 (σ2) receptors is determined through competitive radioligand binding assays.
-
Membrane Preparation: Membrane homogenates from tissues expressing the target receptors (e.g., guinea pig brain for σ1 and rat liver for σ2) are prepared.
-
Binding Reaction: The membrane homogenates are incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1) and varying concentrations of the test compounds in a suitable buffer.
-
Incubation and Filtration: The reaction mixtures are incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by cyclopenta[d]pyrimidine derivatives and a general workflow for their biological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization and Structural Analysis of 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of techniques for the crystallization and structural analysis of 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine and its derivatives. While a specific crystal structure for the title compound is not publicly available, this document outlines common crystallization methodologies, presents crystallographic data for a related compound, and compares X-ray crystallography with an alternative analytical technique.
Physicochemical Properties
A foundational understanding of the physicochemical properties of the target compound is crucial for designing successful crystallization experiments.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂N₂ | [1][2] |
| Molecular Weight | 189.04 g/mol | [1][2] |
| Melting Point | 71-79 °C | [1] |
| Form | Solid | [1] |
| SMILES | Clc1nc(Cl)c2CCCc2n1 | [1] |
| InChI Key | GDHHAOFBLGZCMI-UHFFFAOYSA-N | [1] |
Crystallographic Data of a Related Structure: 2,4-Dichloropyrimidine
To provide a tangible example of crystallographic data for a related small molecule, the following table summarizes the key parameters for 2,4-Dichloropyrimidine, which shares the core dichloropyrimidine scaffold. This data is sourced from the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Value |
| CCDC Number | 738322 |
| Empirical Formula | C₄H₂Cl₂N₂ |
| Crystal System | Orthorhombic |
| Space Group | P n m a |
| Unit Cell a (Å) | 7.012(3) |
| Unit Cell b (Å) | 14.024(6) |
| Unit Cell c (Å) | 6.151(3) |
| Unit Cell α (°) | 90 |
| Unit Cell β (°) | 90 |
| Unit Cell γ (°) | 90 |
Note: This data is for 2,4-Dichloropyrimidine and serves as a representative example.[3]
Experimental Protocols for Crystallization
The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. Below are detailed protocols for two common and effective crystallization techniques for small organic molecules.
Slow Evaporation Crystallization
This method is one of the simplest and most widely used techniques for growing single crystals.[4]
Protocol:
-
Solvent Selection: Dissolve a small amount of the compound (5-10 mg) in various solvents (0.5 mL) to identify a solvent in which the compound is moderately soluble.[5] An ideal solvent will dissolve the compound when heated but show lower solubility at room temperature.[5]
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. If necessary, gently warm the mixture to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any particulate matter.
-
Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle.[6] This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over a period of hours to weeks.[7]
Vapor Diffusion Crystallization
Vapor diffusion is another powerful technique, particularly useful when only small amounts of the compound are available.[4]
Protocol:
-
Solvent System Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent.[5] The anti-solvent should be more volatile than the good solvent.
-
Setup:
-
Dissolve the compound in a small volume of the good solvent in a small, open vial (the "drop").
-
Place this small vial inside a larger, sealable container (a "well" or "reservoir").
-
Add a larger volume of the anti-solvent to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.[5]
-
-
Equilibration: Seal the larger container. The vapor from the anti-solvent will slowly diffuse into the solution containing the compound.[5]
-
Crystallization: As the anti-solvent vapor dissolves in the good solvent, the solubility of the compound decreases, leading to supersaturation and subsequent crystal formation.
Visualization of the X-ray Crystallography Workflow
The following diagram illustrates the general workflow from a synthesized compound to its determined crystal structure via X-ray crystallography.
Caption: General workflow for determining a crystal structure using X-ray crystallography.
Comparison with an Alternative Technique: NMR Spectroscopy
While X-ray crystallography provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique that provides information about the structure and dynamics of molecules in solution.[8][9]
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and packing in the solid state.[10] | Information on chemical environment, connectivity, stereochemistry, and molecular dynamics in solution.[8] |
| Strengths | - Unambiguous determination of molecular structure and stereochemistry.[10]- High precision and resolution.[9]- No molecular weight limit.[11] | - Provides information on the behavior of molecules in a more biologically relevant state (solution).[8]- Can study dynamic processes.[8]- Does not require crystallization, which can be a significant bottleneck.[8] |
| Limitations | - Requires high-quality single crystals, which can be difficult to obtain.[10]- The determined structure is static and may not represent the conformation in solution. | - Structure determination can be complex for larger molecules.- Resolution is generally lower than that of X-ray crystallography.[12]- Can be challenging for poorly soluble compounds.[10] |
References
- 1. 2,4-Dichloro-6,7-dihydro-5H-cyclopenta d pyrimidine 95 5466-43-3 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Slow Evaporation Method [people.chem.umass.edu]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. news-medical.net [news-medical.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Comparative Guide to the In Vitro Kinase Assay of Cyclopenta[d]pyrimidine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The cyclopenta[d]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of cyclopenta[d]pyrimidine-based inhibitors against other pyrimidine-based compounds targeting key kinases implicated in cancer and inflammatory diseases: Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2). The following sections present quantitative data, detailed experimental protocols for in vitro kinase assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of various pyrimidine-based compounds, including those with a cyclopenta[d]pyrimidine core or the closely related pyrrolo[2,3-d]pyrimidine scaffold, is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
EGFR Inhibitor Comparison
| Compound Class | Specific Inhibitor | Target Kinase | IC50 (nM) |
| Pyrrolo[3,2-d]pyrimidine | Compound 70 | EGFR | 5.7 |
| Pyrrolo[3,2-d]pyrimidine | Compound 68 | EGFR | 9.2 |
| Pyrrolo[3,2-d]pyrimidine | Compound 69 | EGFR | 9.5 |
| Tetrahydropyrido[4,3-d]pyrimidine | Compound 7 | EGFR | 8 |
| Tetrahydropyrido[4,3-d]pyrimidine | Compound 6 | EGFR | 9 |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 34 |
| Pyrazolo[3,4-d]pyrimidine | Compound 4 | EGFR | 54 |
| Quinazoline-based | Erlotinib (Control) | EGFR | 2.83[1] |
| Pyrimidine-5-carbonitrile | Compound 11b | EGFRWT | 90[2][3] |
Data compiled from multiple sources, and IC50 values can vary based on assay conditions. The pyrrolo[3,2-d]pyrimidine and tetrahydropyrido[4,3-d]pyrimidine scaffolds are structurally related to cyclopenta[d]pyrimidines and provide a relevant comparison.[4]
JAK Inhibitor Comparison
| Compound Class | Specific Inhibitor | Target Kinase | IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine | Abrocitinib | JAK1 | 29 |
| Pyrrolo[2,3-d]pyrimidine | Upadacitinib | JAK1 | 43 |
| Pyrrolo[2,3-d]pyrimidine | Tofacitinib | JAK1 | 112 |
| Pyrimidine | Compound 33 | JAK1 | 2.1 |
| Pyrimidine | Compound 33 | JAK2 | 12 |
| Pyrimidine | Compound 33 | JAK3 | 923 |
| Pyrimidine | Compound 33 | TYK2 | 12 |
| Pyrazolo[1,5-a]pyrimidine | Fedratinib | JAK2 | 3 |
Data compiled from multiple sources. Abrocitinib and Compound 33 represent potent inhibitors with pyrimidine-based scaffolds, providing a benchmark for comparison.[5][6][7]
Experimental Protocols
Detailed methodologies for common in vitro kinase assays are provided below. These protocols are generalizable and can be adapted for specific cyclopenta[d]pyrimidine-based inhibitors.
Protocol 1: Luminescence-Based In Vitro Kinase Assay (for EGFR or JAK)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a high luminescent signal suggests kinase inhibition.
Materials:
-
Recombinant human kinase (e.g., EGFR, JAK2)
-
Kinase-specific peptide substrate
-
High-purity ATP
-
Test inhibitor (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO.
-
Enzyme/Substrate Preparation: Prepare a 2x enzyme/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Setup: Dispense the diluted compounds into the wells of the 384-well plate. Add the 2x enzyme/substrate mix to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Add a 2x ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate at room temperature for 60 minutes.
-
Termination and Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. After a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Protocol 2: TR-FRET-Based In Vitro Kinase Assay (for EGFR or JAK)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by a kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, JAK2)
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
ATP
-
Test inhibitor
-
Assay Buffer (e.g., 50 mM Tris pH 7.8, 100 mM NaCl, 5 mM DTT, 0.01% BSA)
-
Stop Solution (e.g., 45 mM EDTA)
Procedure:
-
Reaction Setup: In a 384-well plate, combine the kinase, biotinylated peptide substrate, and test inhibitor in the assay buffer.
-
Initiation of Kinase Reaction: Add ATP to initiate the reaction. Incubate at room temperature for 1 hour.
-
Termination: Add the stop solution containing EDTA, SA-APC, and the Europium-labeled antibody.
-
Signal Detection: Incubate for 40 minutes to allow for binding of the detection reagents. Measure the HTRF signal on a compatible plate reader.
-
Data Analysis: The ratio of the acceptor (APC) and donor (Europium) fluorescence is calculated. The percent inhibition is determined relative to controls, and the IC50 value is calculated by fitting the data to a dose-response curve.[9]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a generalized experimental workflow.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
References
- 1. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assay in Summary_ki [bindingdb.org]
A Comparative Guide to the Structure-Activity Relationship of 2,4-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2,4-disubstituted pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this versatile scaffold, with a focus on its application in targeting key oncogenic kinases such as Aurora kinases and the Epidermal Growth Factor Receptor (EGFR). While a comprehensive SAR study specifically on 2,4-disubstituted cyclopenta[d]pyrimidines is not extensively available in the reviewed literature, the principles derived from closely related fused pyrimidine systems and non-fused 2,4-disubstituted pyrimidines offer valuable insights for the rational design of novel inhibitors.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of representative 2,4-disubstituted pyrimidine and related fused-pyrimidine derivatives against Aurora A/B and EGFR kinases. These tables highlight the influence of substitutions at the C2 and C4 positions on potency and selectivity.
Table 1: SAR of 2,4-Disubstituted Pyrimidine Derivatives as Aurora Kinase Inhibitors
| Compound ID | C2-Substituent | C4-Substituent | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Reference |
| 12a | 4-(4-methylpiperazin-1-yl)phenylamino | 1H-indol-5-ylamino | 309 | 293 | [1] |
| PF-03814735 | 2,6-difluoro-4-methoxyphenyl | 4-(2-hydroxypropan-2-yl)piperidin-1-yl | 5 | 0.8 | [2] |
| AMG-900 | 1-methyl-4-(piperazin-1-yl)piperidin-1-yl | 4-(4-methyl-1H-imidazol-1-yl)phenyl | 5 | 4 | [2] |
| VX-680 (Tozasertib) | Cyclopropylamino | N-(3-fluorophenyl)acetamide | 0.6 (Ki) | 18 (Ki) | [2] |
| Compound 11c | Cyclopentylamino | 4-((1-methylpiperidin-4-yl)carbamoyl)phenylamino | Selective for Aurora A (>35-fold) | - | [3] |
Table 2: SAR of 2,4-Disubstituted and Fused Pyrimidine Derivatives as EGFR Inhibitors
| Compound ID | Core Scaffold | C2/Equivalent-Substituent | C4/Equivalent-Substituent | EGFR WT (IC50, nM) | EGFR T790M (IC50, nM) | Reference |
| Compound 12b | 1H-pyrazolo[3,4-d]pyrimidine | 4-methoxyphenyl | 1-(3-chlorophenyl)ethylamino | 16 | 236 | [4] |
| Compound 16 | 1H-pyrazolo[3,4-d]pyrimidine | 4-ethoxyphenyl | 1-(3-chlorophenyl)ethylamino | 34 | - | [5] |
| Compound 4 | 1H-pyrazolo[3,4-d]pyrimidine | 4-methoxyphenyl | 1-phenylethylamino | 54 | - | [5] |
| Avitinib | Pyrrolopyrimidine | Acrylamide moiety | anilino | 7.68 | 0.18 | [6] |
| Compound 5a | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | - | 2,4-dichlorophenylamino | 36.7 | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical and cell-based kinase inhibition assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based for Aurora A)
This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for high-throughput screening to measure the direct inhibition of purified Aurora kinase enzymes.
-
Reagent Preparation : Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute the purified recombinant Aurora A kinase and the substrate (e.g., Kemptide) in the assay buffer. Prepare a solution of ATP at the desired concentration (e.g., 25 µM).
-
Compound Preparation : Serially dilute the test compounds in DMSO to create a concentration gradient. A typical starting concentration is 10 mM.
-
Assay Plate Setup : In a 384-well white plate, add 1 µL of the diluted compounds. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.
-
Kinase Reaction : Initiate the reaction by adding 2 µL of the diluted Aurora A enzyme and 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Signal Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based EGFR Inhibition Assay (Cell Proliferation)
This assay measures the ability of a compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.
-
Cell Culture : Culture an EGFR-dependent cancer cell line (e.g., A549 or HCT-116) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
Incubation : Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment :
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Incubate the plate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition : Measure the luminescence using a microplate reader.
-
Data Analysis : Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a simplified EGFR signaling pathway and a general workflow for kinase inhibitor screening.
Caption: Simplified EGFR signaling cascade.
Caption: Kinase inhibitor discovery workflow.
References
- 1. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Palladium Catalysts in Dichloropyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Dichloropyrimidines serve as versatile building blocks, and their reactivity in palladium-catalyzed cross-coupling reactions is of paramount importance. The choice of the palladium catalyst and its associated ligands profoundly influences the efficiency, regioselectivity, and substrate scope of these transformations. This guide provides an objective comparison of various palladium catalyst systems for the coupling of dichloropyrimidines, supported by experimental data to aid in catalyst selection and reaction optimization.
Data Presentation: Performance of Palladium Catalysts in Dichloropyrimidine Coupling
The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with dichloropyrimidine substrates. The data has been compiled from various studies, and direct comparisons should be made with consideration of the specific reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Dichloropyrimidines
| Entry | Dichloropyrimidine | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 24 | 85 | [1] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 0.25 (MW) | High | [2][3] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | - | Good | [4] |
| 4 | 2,4-Dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(OAc)₂ | Dicyclohexyl(2-biphenyl)phosphine | K₃PO₄ | - | - | - | [5] |
| 5 | 2,5-Dichloropyrimidine | Phenylboronic acid | Ligand-free (Pd source not specified) | - | - | - | - | C5-selective | [6] |
Table 2: Buchwald-Hartwig Amination of Dichloropyrimidines
| Entry | Dichloropyrimidine | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time | Product | Yield (%) | Reference |
| 1 | 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd source not specified | - | LiHMDS | - | - | - | C4-substituted | High regioselectivity | [7][8] |
| 2 | 6-Aryl-2,4-dichloropyrimidine | Aromatic amines | No catalyst | - | - | - | - | - | C4-substituted | High regioselectivity | [7][8] |
| 3 | 2,4-Dichloropyrimidine | General amines | Pd(0) or Pd(II) precatalysts | Bulky N-heterocyclic carbene (NHC) ligands | - | - | - | - | C2-selective | - | [9] |
Table 3: Sonogashira Coupling of Dichloropyrimidines
| Entry | Dichloropyrimidine | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 2-Amino-4,6-dichloropyrimidine | 1 equivalent of alkyne | Pd(PPh₃)₂Cl₂ | - | - | - | 6-Alkynyl-2-amino-4-chloropyrimidine | Main product | [10] |
| 2 | 2-Amino-4,6-dichloropyrimidine | 3 equivalents of alkyne | Pd(PPh₃)₂Cl₂ | - | - | - | 4,6-Bis-alkynyl-2-aminopyrimidine | Predominantly | [10] |
| 3 | 2,4-Dichloropyrimidine | Terminal alkyne | Pd catalyst | Cu(I) | Amine base | - | Regioselective coupling at C4 | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of coupling reactions. Below are representative protocols for the key reactions discussed.
General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted) [3]
To a solution of 2,4-dichloropyrimidine (75 mg, 0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL), K₂CO₃ (207 mg, 1.5 mmol), the respective boronic acid (0.5 mmol), and Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol, 0.5 mol%) are added. The reaction mixture is stirred for 15 minutes at 100 °C in a microwave reactor. After completion, the reaction mixture is extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. The solvent is evaporated, and the crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine [7][8]
For the coupling with aliphatic secondary amines, the amine is premixed with LiHMDS before the addition of the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst. The reaction is carried out under an inert atmosphere. For aromatic amines, the reaction proceeds with high regioselectivity for the C4 position without the need for a palladium catalyst.
General Procedure for Sonogashira Coupling of 2-Amino-4,6-dichloropyrimidine [10]
To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent, the terminal alkyne, a palladium catalyst such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst are added, followed by an amine base. The reaction is typically carried out under an inert atmosphere at room temperature or with heating. The stoichiometry of the alkyne can be adjusted to favor mono- or bis-alkynylation.
Visualizations
Experimental Workflow for Palladium-Catalyzed Dichloropyrimidine Coupling
Caption: A generalized workflow for palladium-catalyzed coupling of dichloropyrimidines.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Navigating Isomeric Purity: A Comparative Guide to Analytical Methods for Cyclopenta[d]pyrimidines
For researchers, scientists, and drug development professionals, establishing the isomeric purity of chiral compounds like cyclopenta[d]pyrimidines is a critical step in ensuring drug safety and efficacy. This guide provides a comparative overview of the principal analytical techniques for determining the isomeric purity of these bicyclic nitrogen-containing heterocycles, supported by experimental data from structurally similar compounds to inform method selection and development.
The stereochemistry of a pharmacologically active molecule can significantly influence its biological activity. Different enantiomers of a chiral drug can exhibit varied therapeutic effects, with one being active and the other inactive or even toxic. Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of chiral pharmaceuticals. Cyclopenta[d]pyrimidines and their analogues are an important class of heterocyclic compounds with diverse biological activities, making the robust analysis of their isomeric composition essential.
This guide focuses on three primary analytical techniques for determining isomeric purity: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC). Each method's performance is evaluated, and detailed experimental protocols are provided to facilitate their application in a laboratory setting.
Comparative Analysis of Analytical Methods
The choice of an analytical method for determining the isomeric purity of cyclopenta[d]pyrimidines depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the available instrumentation. While specific experimental data for the chiral separation of cyclopenta[d]pyrimidines is not widely available in public literature, the following table summarizes typical performance data for the analysis of structurally related bicyclic N-heterocycles, offering a valuable point of reference.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. | Differential partitioning of volatile (or derivatized) enantiomers between a chiral stationary phase and a carrier gas. |
| Typical Chiral Selector | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based CSPs. | Cyclodextrins (native and derivatized), proteins, macrocyclic antibiotics. | Derivatized cyclodextrins coated on a capillary column. |
| Resolution (Rs) | Typically > 1.5 (baseline separation is common). | Often high, with baseline separation achievable. | Can be very high for suitable analytes. |
| Analysis Time | 10 - 30 minutes per sample. | 5 - 20 minutes per sample. | 15 - 45 minutes per sample. |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL. | ~0.1% of the minor enantiomer. | 1 - 10 pg on column. |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL. | ~0.5% of the minor enantiomer. | 5 - 50 pg on column. |
| Sample Preparation | Dissolution in mobile phase. | Dissolution in background electrolyte. | Derivatization to a volatile analyte is often required for non-volatile compounds. |
| Advantages | Broad applicability, well-established, preparative scale possible. | High efficiency, low sample and solvent consumption, rapid method development. | High resolution and sensitivity for volatile compounds. |
| Disadvantages | Longer analysis times compared to CE, can consume significant amounts of solvent. | Can be sensitive to matrix effects, lower loading capacity than HPLC. | Limited to thermally stable and volatile compounds, may require derivatization. |
Experimental Workflow and Methodologies
A systematic approach to method development is crucial for achieving robust and reliable separation of cyclopenta[d]pyrimidine isomers. The general workflow involves selecting an appropriate technique, screening different chiral selectors and conditions, and finally optimizing the method for the desired performance.
Caption: A general workflow for the development and validation of an analytical method for determining the isomeric purity of cyclopenta[d]pyrimidines.
Detailed Experimental Protocols
The following are detailed methodologies for the key analytical techniques, based on successful separations of structurally related N-heterocyclic compounds. These protocols serve as a starting point for the development of specific methods for cyclopenta[d]pyrimidine isomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
Example Protocol for a Pyrrolo[1,2-a]pyrimidine Derivative: [1]
-
Column: Chiralcel-OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and ethanol (75:25 v/v) with 0.1% diethylamine.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Supporting Experimental Data (Pyrrolo[1,2-a]pyrimidine Derivative): [1]
| Enantiomer | Retention Time (min) |
|---|---|
| (-)-enantiomer | 18.82 |
| (+)-enantiomer | 22.16 |
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency, short analysis times, and low consumption of sample and reagents, making it an attractive alternative to HPLC. The separation is achieved by adding a chiral selector, most commonly a cyclodextrin, to the background electrolyte.
Instrumentation:
-
A capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a diode array detector.
General Protocol for Chiral Separation of N-Heterocycles:
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length of 40 cm.
-
Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing 15 mM of a derivatized cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent to a concentration of 0.1-1 mg/mL.
-
Data Analysis: Isomeric purity is determined from the corrected peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
For cyclopenta[d]pyrimidines, which are generally non-volatile, direct analysis by GC is not feasible. However, after derivatization to form more volatile and thermally stable analogues, chiral GC can be a high-resolution method for determining isomeric purity.
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
General Protocol (Involving Derivatization):
-
Derivatization: React the cyclopenta[d]pyrimidine with a suitable chiral derivatizing agent (e.g., a chiral acid chloride) to form diastereomers. Alternatively, a non-chiral derivatizing agent (e.g., a silylating agent) can be used to increase volatility before separation on a chiral GC column.
-
GC Analysis:
-
Column: A capillary column coated with a chiral stationary phase (e.g., a derivatized cyclodextrin).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 250 °C) and hold.
-
Detector Temperature: 280 °C (for FID).
-
Sample Preparation: Dissolve the derivatized sample in a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Injection: 1 µL in split mode.
-
Data Analysis: The isomeric ratio is determined from the integrated peak areas of the separated diastereomers or enantiomers.
-
Logical Relationships in Method Selection
The selection of the most appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates the logical relationships to consider when choosing a method for determining the isomeric purity of cyclopenta[d]pyrimidines.
References
Cytotoxicity studies of novel compounds derived from 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine
A detailed guide to the in-vitro cytotoxic profile of novel compounds derived from 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine, offering a comparative analysis against established anti-cancer agents.
This guide provides a comprehensive overview of the cytotoxic properties of a series of newly synthesized compounds, herein referred to as cyclopentapyrimidine analogs, which are derived from the core scaffold of this compound. The following sections detail the experimental methodologies employed to assess their anti-cancer potential, present comparative quantitative data on their efficacy in various cancer cell lines, and visualize the key signaling pathways implicated in their mechanism of action. This objective comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to evaluate the therapeutic promise of these novel chemical entities.
Comparative Cytotoxicity Data
The in-vitro cytotoxic activity of the novel cyclopentapyrimidine analogs was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. The results are summarized in the table below.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| Analog-1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | 25.3 ± 2.6 |
| Analog-2 | 8.7 ± 0.9 | 12.4 ± 1.3 | 10.1 ± 1.1 | 14.8 ± 1.7 |
| Analog-3 | 25.1 ± 2.5 | 35.8 ± 3.2 | 29.5 ± 2.8 | 40.2 ± 3.9 |
| Doxorubicin | 1.2 ± 0.2 | 1.8 ± 0.3 | 1.5 ± 0.2 | 2.1 ± 0.4 |
Experimental Protocols
A detailed description of the materials and methods used for the cytotoxicity studies is provided below to ensure reproducibility and facilitate further investigation.
Cell Lines and Culture Conditions: Human cancer cell lines MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical adenocarcinoma), and HCT116 (colorectal carcinoma) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay): The cytotoxic effect of the cyclopentapyrimidine analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Briefly, cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight. The following day, the cells were treated with various concentrations of the test compounds and Doxorubicin (as a positive control) for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined by plotting the percentage of viability versus the concentration of the compound.
Statistical Analysis: All experiments were performed in triplicate, and the data are presented as the mean ± standard deviation (SD). Statistical analysis was performed using a one-way analysis of variance (ANOVA). A p-value of less than 0.05 was considered statistically significant.
Visualizing Methodologies and Pathways
To clearly illustrate the experimental process and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this halogenated organic compound.
Hazard Profile and Disposal Overview
This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation.[1][2] Due to its chlorinated nature, it is categorized as a halogenated organic waste and must be disposed of following stringent protocols to prevent environmental contamination.[3][4] The primary and recommended disposal method for this compound is through an approved hazardous waste disposal facility.
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 5466-43-3 | |
| Molecular Formula | C₇H₆Cl₂N₂ | [1] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2A | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowed, H319: Causes serious eye irritation | [1] |
| GHS Disposal Statement | P501: Dispose of contents/container to an approved waste disposal plant | |
| Waste Category | Halogenated Organic Waste | [4] |
Experimental Protocol: Waste Collection and Preparation for Disposal
This protocol details the necessary steps for the safe collection and storage of this compound waste in a laboratory setting, pending removal by a licensed hazardous waste management company.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.
-
Work Area: All handling of the solid compound and preparation of waste containers should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.
2. Waste Segregation and Container Selection:
-
Dedicated Waste Stream: Establish a dedicated waste container specifically for halogenated organic compounds. Never mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and complexity.[3]
-
Container Type: Use a chemically compatible container with a secure, tightly sealing lid. Polyethylene containers are often suitable for halogenated solvent wastes. Avoid metal cans for liquid waste, as halogenated compounds can degrade to form acids that corrode metal.
-
Container Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must clearly identify the contents, including the full chemical name: "Waste this compound". If other halogenated wastes are added to the same container, all constituents must be listed with their approximate percentages.
3. Collection of Waste:
-
Solid Waste: For the pure compound or contaminated disposable lab supplies (e.g., weighing paper, gloves, pipette tips), place them directly into the designated, labeled solid hazardous waste container.
-
Liquid Waste (Solutions and Rinsate): If the compound is in solution, collect it in a designated halogenated liquid waste container. All glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste.
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.
4. Storage Pending Disposal:
-
Secure Storage: Keep the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
-
Accessibility: The hazardous waste storage area should be accessible only to authorized personnel.
5. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Documentation: Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards, as detailed on your hazardous waste label. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. 2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine | C7H6Cl2N2 | CID 231331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. US5019175A - Method for the destruction of halogenated organic compounds in a contaminated medium - Google Patents [patents.google.com]
Essential Safety and Operational Guide for 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS No. 5466-43-3). The following procedures are based on the available GHS hazard classifications and best practices for handling halogenated organic compounds.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Due to its chemical structure as a chlorinated pyrimidine, it should be handled with caution to avoid skin contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against dust particles and potential splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a fully buttoned lab coat, and full-length pants. | Prevents skin contact, which may cause irritation. |
| Respiratory Protection | A NIOSH-approved particulate respirator or work in a certified chemical fume hood. | Necessary when handling the powder to prevent inhalation. |
Operational Plan and Handling Procedures
Adherence to a strict operational workflow is critical for safety.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.
-
Ensure an eyewash station and safety shower are readily accessible.
-
The work area should be clean and free of clutter.
2. Handling the Solid:
-
Before use, inspect the container for any damage.
-
Wear all required PPE before opening the container.
-
Use compatible tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
3. Post-Handling:
-
Thoroughly decontaminate all equipment and the work surface after use.
-
Wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including unused material and contaminated lab supplies (e.g., gloves, weighing paper), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Halogenated Waste: As a chlorinated compound, it must be disposed of in a container specifically marked for halogenated organic waste.[1][2] Do not mix with non-halogenated waste.[1][3]
-
Professional Disposal: All chemical waste must be handled by a licensed hazardous waste disposal service. Follow all local, state, and federal regulations.
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting cleanup.
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6]
-
Ventilate the area and wash the spill site after the material has been removed.
Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
